Technical Documentation Center

Octahydroindolizin-1-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Octahydroindolizin-1-one
  • CAS: 14174-77-7

Core Science & Biosynthesis

Foundational

Precision Synthesis and Chemical Biology of Octahydroindolizin-1-one: A Foundational Scaffold for Indolizidine Alkaloids

Executive Summary Octahydroindolizin-1-one (also known as 1-indolizidinone or hexahydro-1H-indolizin-1(5H)-one) is a privileged bicyclic heterocyclic scaffold characterized by a bridgehead nitrogen fusing a five-membered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydroindolizin-1-one (also known as 1-indolizidinone or hexahydro-1H-indolizin-1(5H)-one) is a privileged bicyclic heterocyclic scaffold characterized by a bridgehead nitrogen fusing a five-membered and a six-membered ring. As a foundational core, it serves as the ultimate biosynthetic and synthetic precursor to a vast array of indolizidine alkaloids, including the potent glycosidase inhibitor swainsonine and the neurological agent dendrobine.

This technical whitepaper provides an in-depth analysis of the structural properties, biosynthetic logic, and bench-validated synthetic methodologies for octahydroindolizin-1-one. Designed for medicinal chemists and drug development professionals, this guide bridges the gap between theoretical pathway analysis and practical, scalable laboratory execution.

Structural Biology & Biosynthetic Logic

The architecture of octahydroindolizin-1-one relies on the thermodynamic stability of the trans-fused indolizidine system, though it can rapidly equilibrate with the cis-conformer depending on solvent polarity and protonation state. The C1-ketone is highly electrophilic, making it an ideal handle for stereoselective functionalization (e.g., reduction to 1-hydroxyindolizidines).

In nature, the construction of this bicyclic system is a marvel of enzymatic efficiency. The biogenic pathway originates from L-lysine, which undergoes deamination and oxidation to form L-pipecolate (pipecolic acid). As detailed in studies on the 1[1], a cyclase enzyme links pipecolate with an acetate unit (via malonyl-CoA) to forge the five-membered ring, yielding 1-indolizidinone.

Recent genomic sequencing of endophytic fungi (Alternaria oxytropis) has identified the swnK gene cluster as the primary driver of this cyclization. The multifunctional SwnK protein catalyzes the direct conversion of L-pipecolic acid to the 1-indolizidinone intermediate, which is subsequently oxidized by SwnN to form swainsonine, as shown in2[2].

Biosynthesis L_Lysine L-Lysine Saccharopine Saccharopine L_Lysine->Saccharopine Saccharopine Dehydrogenase Pipecolate L-Pipecolate Saccharopine->Pipecolate L-Pipecolate Oxidase (PO) Indolizidinone 1-Indolizidinone Pipecolate->Indolizidinone Cyclase (SwnK) + Acetate Swainsonine Swainsonine Indolizidinone->Swainsonine Oxidation (SwnN)

Biosynthetic pathway of 1-indolizidinone and swainsonine from L-lysine.

Chemical Synthesis: The Dieckmann Strategy

While transition-metal catalyzed hydroformylation-cyclization offers atom economy, the most robust and scalable method for synthesizing octahydroindolizin-1-one relies on the Dieckmann Condensation of an N-tethered diester derived from pipecolic acid.

Mechanistic Causality in Reagent Selection:
  • N-Alkylation: Tethering ethyl acrylate to methyl pipecolate establishes the prerequisite C1-C2-C3 bridge.

  • Kinetic Deprotonation (LiHMDS): Using a bulky, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) at -78°C is critical. It ensures kinetic deprotonation of the α -carbon on the piperidine ring without causing transesterification or triggering a retro-Michael addition, which are common failure modes when using alkoxide bases (e.g., NaOMe).

  • Krapcho Decarboxylation: The Dieckmann condensation yields a β -keto ester. Standard aqueous saponification/decarboxylation is avoided because harsh basic conditions can cleave the newly formed ring. Instead, the Krapcho protocol (LiCl in wet DMSO at 150°C) is employed. The chloride ion acts as a soft nucleophile, attacking the methyl ester to release methyl chloride, followed by thermal decarboxylation of the resulting carboxylate.

Synthesis Start Pipecolic Acid Esterification 1. Esterification (MeOH, SOCl2) Start->Esterification Alkylation 2. N-Alkylation (Ethyl Acrylate) Esterification->Alkylation Dieckmann 3. Dieckmann Condensation (LiHMDS, THF, -78°C) Alkylation->Dieckmann Decarboxylation 4. Krapcho Decarboxylation (LiCl, DMSO, 150°C) Dieckmann->Decarboxylation Product Octahydroindolizin-1-one Decarboxylation->Product

4-step synthetic workflow for octahydroindolizin-1-one via Dieckmann condensation.

Experimental Protocol: Precision Synthesis

This self-validating protocol ensures high fidelity through intermediate tracking.

Step 1: N-Alkylation of Methyl Pipecolate

  • Dissolve methyl pipecolate hydrochloride (10.0 g, 55.7 mmol) in anhydrous methanol (100 mL).

  • Add triethylamine (17.0 mL, 122 mmol) dropwise at 0°C to liberate the free base.

  • Add ethyl acrylate (7.3 mL, 67 mmol) dropwise. Heat the mixture to reflux for 24 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 3:1, Ninhydrin stain). The secondary amine starting material will disappear, replaced by a UV-inactive, iodine-active spot.

  • Concentrate under reduced pressure, dilute with EtOAc, wash with water and brine, dry over Na2​SO4​ , and concentrate to yield the diester intermediate.

Step 2: Dieckmann Condensation

  • Purge a flame-dried flask with Argon. Add anhydrous THF (150 mL) and the diester intermediate (10.0 g, 41 mmol). Cool to -78°C using a dry ice/acetone bath.

  • Slowly add LiHMDS (1.0 M in THF, 50 mL, 50 mmol) over 30 minutes via syringe pump.

  • Stir at -78°C for 2 hours, then allow the reaction to slowly warm to 0°C over 2 hours.

  • Validation: Quench a 0.1 mL aliquot in saturated NH4​Cl , extract with EtOAc, and run TLC. A new, highly polar spot (the β -keto ester enolate) should dominate.

  • Quench the bulk reaction with saturated aqueous NH4​Cl (100 mL). Extract with EtOAc (3 x 100 mL). Dry and concentrate.

Step 3: Krapcho Decarboxylation

  • Dissolve the crude β -keto ester in DMSO (80 mL). Add LiCl (3.5 g, 82 mmol) and H2​O (1.5 mL, 82 mmol).

  • Heat the mixture to 150°C under a reflux condenser for 4 hours.

  • Causality Check: Gas evolution ( CO2​ and CH3​Cl ) will be visible. The reaction is complete when bubbling ceases.

  • Cool to room temperature, dilute with brine (200 mL), and extract extensively with EtOAc (5 x 100 mL).

  • Wash the combined organics with water (3 x 100 mL) to remove residual DMSO. Dry over Na2​SO4​ and concentrate.

  • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield pure octahydroindolizin-1-one. Validation: 1H NMR will show the disappearance of the ester methoxy/ethoxy singlets and the appearance of characteristic complex multiplets for the bicyclic core between 1.5–3.5 ppm.

Applications in Drug Development

Beyond its role as a precursor to swainsonine, the octahydroindolizin-1-one scaffold is highly valued in modern peptidomimetics. The rigid bicyclic structure restricts the dihedral angles ( ϕ and ψ ) of the peptide backbone.

As demonstrated in the3[3], the indolizidinone skeleton serves as an exceptional conformational mimic for the cis-amide bond found in Pro-Pro-Pro sequences. By locking the conformation into a type-VI β -turn, researchers can probe conformation-bioactivity relationships in allosteric receptor modulators (e.g., dopamine receptor ligands) with minimal steric deviation from the parent peptide.

Quantitative Data Summaries

The following table summarizes the key physicochemical properties and standard reaction metrics for the synthesis of octahydroindolizin-1-one.

ParameterValue / MetricClinical / Synthetic Relevance
Molecular Formula C8​H13​NO Core bicyclic alkaloid scaffold.
Molecular Weight 139.19 g/mol Low molecular weight allows for high ligand efficiency.
Dieckmann Yield 75 - 82%High yield dependent on strict anhydrous conditions and LiHMDS.
Decarboxylation Yield 85 - 90%Krapcho conditions prevent ring-opening side reactions.
Key IR Absorptions ~1715 cm−1 Strong C=O stretch confirms ketone formation post-decarboxylation.
Biological Target α -mannosidase (via derivatives)Downstream derivatives induce cellular vacuolation / inhibit glycosidases.

References

  • Frontiers in Plant Science (PMC)
  • Organic Letters (ACS Publications)
  • The Effects of swnK Gene Function of Endophytic Fungi Alternaria oxytropis OW 7.

Sources

Exploratory

The Octahydroindolizin-1-one Scaffold: A Privileged Core in Natural Product Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The octahydroindolizin-1-one core, a saturated bicyclic lactam, represents a significant and underexplored scaffold in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The octahydroindolizin-1-one core, a saturated bicyclic lactam, represents a significant and underexplored scaffold in the realm of natural product chemistry and medicinal drug discovery. As a key structural motif in a variety of indolizidine alkaloids, this framework offers a unique three-dimensional architecture that is conducive to potent and selective interactions with a range of biological targets. This technical guide provides a comprehensive overview of the octahydroindolizin-1-one scaffold, delving into its synthesis, presence in natural products, and its burgeoning role in the development of novel therapeutic agents. We will explore the strategic considerations behind synthetic routes, the spectrum of biological activities exhibited by its derivatives, and the mechanistic insights that guide future drug design. Detailed experimental protocols and data-driven analyses are presented to equip researchers with the foundational knowledge and practical tools necessary to harness the potential of this versatile heterocyclic system.

Introduction: The Significance of the Octahydroindolizin-1-one Core

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, with nitrogen-containing ring systems being particularly prominent due to their ability to engage in hydrogen bonding and other key intermolecular interactions with biological macromolecules. Within this landscape, the indolizidine alkaloid family, characterized by a fused pyrrolidine and piperidine ring system, has garnered considerable attention for its diverse and potent biological activities.[1] The octahydroindolizin-1-one scaffold, a key variant within this family, introduces a carbonyl group at the 1-position, which not only influences the stereoelectronic properties of the molecule but also provides a valuable synthetic handle for further functionalization.

The rigid, bicyclic nature of the octahydroindolizin-1-one core imparts a defined conformational rigidity, a desirable trait in drug design for minimizing the entropic penalty upon binding to a target. This structural constraint allows for the precise spatial orientation of substituents, facilitating the optimization of binding affinity and selectivity. The lactam functionality within the scaffold can act as a hydrogen bond acceptor and imparts a degree of polarity, influencing the pharmacokinetic properties of its derivatives.

The therapeutic potential of indolizine and its saturated derivatives is broad, with reported activities including anti-inflammatory, antimicrobial, anticancer, and modulation of central nervous system targets.[2][3] This wide array of biological activities underscores the importance of exploring the chemical space around the octahydroindolizin-1-one core for the discovery of novel drug candidates.

Synthetic Strategies for the Octahydroindolizin-1-one Scaffold

The construction of the octahydroindolizin-1-one core presents a fascinating challenge in synthetic organic chemistry, requiring control over stereochemistry and the efficient formation of the bicyclic ring system. Several synthetic strategies have been developed, often leveraging classic organic reactions and modern catalytic methods.

Synthesis via Cross-Claisen Condensation and Reductive Cyclization

A facile and efficient approach to a closely related precursor, (±)-1-hydroxy indolizidine, highlights a potential pathway that can be adapted for the synthesis of the octahydroindolizin-1-one core. This method commences with the cross-Claisen condensation of a picolinic acid ester, followed by a hydrogenation step that facilitates the formation of the bicyclic amide.[4]

Conceptual Workflow:

G cluster_0 Synthetic Pathway Picolinic_Acid_Ester Picolinic Acid Ethyl Ester Beta_Keto_Ester β-Keto Ester Intermediate Picolinic_Acid_Ester->Beta_Keto_Ester Cross-Claisen Condensation Bicyclic_Amide Hydroxy Bicyclic Amide Beta_Keto_Ester->Bicyclic_Amide Catalytic Hydrogenation (e.g., PtO2/H2) Octahydroindolizin_1_one Octahydroindolizin-1-one Bicyclic_Amide->Octahydroindolizin_1_one Oxidation

Caption: Synthetic approach to the octahydroindolizin-1-one core.

Experimental Protocol: Synthesis of a Bicyclic Amide Precursor [4]

  • Step 1: Formation of the β-Keto Ester. To a solution of picolinic acid ethyl ester (1 equivalent) in anhydrous THF at -50 °C, add LiHMDS (3 equivalents, 1 M solution in THF) rapidly. Stir the reaction mixture at this temperature for 30 minutes. This step generates the enolate for the subsequent Claisen condensation.

  • Step 2: Catalytic Hydrogenation. The resulting β-keto ester is then subjected to catalytic hydrogenation using a platinum(IV) oxide (PtO₂) catalyst under a hydrogen atmosphere. This step achieves the reduction of the pyridine ring and concomitant cyclization to form the hydroxy bicyclic amide.

  • Step 3: Oxidation to Octahydroindolizin-1-one. The secondary alcohol of the hydroxy bicyclic amide can then be oxidized to the corresponding ketone using standard oxidizing agents such as pyridinium chlorochromate (PCC) or a Swern oxidation to yield the target octahydroindolizin-1-one.

Enantioselective Approaches

The development of enantioselective syntheses is paramount for the pharmacological evaluation of chiral molecules, as different enantiomers often exhibit distinct biological activities. For the octahydroindolizin-1-one scaffold and its derivatives, several asymmetric strategies can be envisioned:

  • Enzymatic Resolution: Kinetic resolution of racemic intermediates using enzymes such as lipases can provide access to enantiomerically enriched building blocks.[4]

  • Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions, such as asymmetric hydrogenation or cycloaddition reactions, can establish the desired stereochemistry early in the synthetic sequence.

Octahydroindolizin-1-one in Natural Products

While the fully saturated octahydroindolizin-1-one core is a common structural motif in synthetic medicinal chemistry, its direct presence in a vast number of isolated natural products is less documented than its hydroxylated or unsaturated counterparts. However, it is often a key intermediate in the biosynthesis and total synthesis of more complex indolizidine alkaloids. The structural relationship to these bioactive natural products provides a strong rationale for its exploration in drug discovery.

Biological Activities and Therapeutic Potential

The biological activities of octahydroindolizin-1-one derivatives are inferred from the broader family of indolizidine and quinolizidine alkaloids, which have demonstrated a wide range of pharmacological effects.

Enzyme Inhibition

The rigid scaffold of octahydroindolizin-1-one makes it an attractive candidate for the design of enzyme inhibitors. By presenting functional groups in a well-defined spatial arrangement, these molecules can fit into the active sites of enzymes with high specificity. For instance, the related octahydroisoindolone scaffold has been investigated as a potential inhibitor of chitinase B1 from Aspergillus fumigatus, with in silico studies predicting IC₅₀ values in the micromolar range.[5] This suggests that the octahydroindolizin-1-one core could be similarly explored for the inhibition of various hydrolases and other enzymes.

Table 1: Predicted Inhibitory Activity of a Related Scaffold [5]

ScaffoldTarget EnzymePredicted IC₅₀ (µM)
Octahydroisoindolone DerivativesAspergillus fumigatus Chitinase B160-200
Central Nervous System (CNS) Activity

Many indolizidine and quinolizidine alkaloids exhibit activity on targets within the central nervous system. The octahydroindolizin-1-one scaffold can serve as a template for the development of ligands for various receptors and ion channels.

Antimicrobial and Antiviral Potential

The indolizine nucleus is a component of various compounds with demonstrated antimicrobial and antiviral properties.[6] Derivatives of the octahydroindolizin-1-one core could be investigated for their potential to inhibit the growth of pathogenic bacteria and fungi, or to interfere with viral replication cycles.

Structure-Activity Relationship (SAR) and Drug Design

The systematic modification of the octahydroindolizin-1-one scaffold is crucial for optimizing its biological activity and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies guide the rational design of more potent and selective drug candidates.[7]

Key areas for SAR exploration on the octahydroindolizin-1-one core include:

  • Substitution on the Pyrrolidine and Piperidine Rings: The introduction of substituents at various positions on the bicyclic system can influence binding affinity and selectivity. The size, stereochemistry, and electronic properties of these substituents are critical parameters.

  • Modification of the Lactam Moiety: While the carbonyl group is a defining feature, its bioisosteric replacement or the introduction of substituents on the adjacent nitrogen can modulate the compound's properties.

  • Appending Pharmacophoric Groups: The attachment of known pharmacophores to the octahydroindolizin-1-one scaffold can be a powerful strategy to target specific biological pathways.

G cluster_0 SAR Workflow Scaffold_Selection Select Octahydroindolizin-1-one Core Library_Synthesis Synthesize Analogs with Diverse Substituents Scaffold_Selection->Library_Synthesis Biological_Screening In Vitro and In Vivo Assays Library_Synthesis->Biological_Screening Data_Analysis Analyze SAR Data Biological_Screening->Data_Analysis Lead_Optimization Iterative Design and Synthesis Data_Analysis->Lead_Optimization Lead_Optimization->Library_Synthesis Feedback Loop

Caption: A typical workflow for SAR studies.

Future Perspectives and Conclusion

The octahydroindolizin-1-one scaffold stands as a promising, yet relatively untapped, resource in natural product-inspired drug discovery. Its rigid, three-dimensional structure and the presence of a synthetically versatile lactam functionality make it an ideal starting point for the development of novel therapeutic agents. While direct isolation from natural sources may be limited, its role as a key synthetic intermediate to more complex alkaloids highlights its fundamental importance.

Future research in this area should focus on several key aspects:

  • Development of Novel and Efficient Synthetic Methodologies: The creation of more streamlined and stereocontrolled synthetic routes will be crucial for accessing a wider diversity of octahydroindolizin-1-one derivatives for biological screening.

  • Exploration of a Broader Range of Biological Targets: Systematic screening of octahydroindolizin-1-one libraries against a wide array of biological targets is likely to uncover new and unexpected therapeutic applications.

  • Integration of Computational and Experimental Approaches: The use of in silico methods, such as molecular docking and virtual screening, can help to prioritize synthetic targets and guide the design of more potent and selective compounds.[5]

References

  • Aragen Life Sciences. (2015, February 20). Facile and Short Synthesis of (±) 1-Hydroxy Indolizidine and (±) Coniceine from Picolinic Acid Ethyl Ester via Cross Claisen C. Available at: [Link]

  • MDPI. (2021, December 15). Discovery of Octahydroisoindolone as a Scaffold for the Selective Inhibition of Chitinase B1 from Aspergillus fumigatus: In Silico Drug Design Studies. Available at: [Link]

  • ResearchGate. (n.d.). Total Synthesis of Complex Natural Products: More Than a Race for Molecular Summits. Available at: [Link]

  • Hahn Group. (n.d.). Natural Products And Total Synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Chemoenzymatic total synthesis of natural products. Available at: [Link]

  • SciSpace. (2016, June 30). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. Available at: [Link]

  • Journal of Basic and Clinical Pharmacy. (2017, March 15). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Available at: [Link]

  • Journal of Yunnan University. (n.d.). Multi-component one-pot synthesis of indolizine derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2024, March 15). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. Available at: [Link]

  • MDPI. (2024, March 15). Exploring the antioxidant potential of chalcogen-indolizines throughout in vitro assays. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Total Syntheses from A to Z. Available at: [Link]

  • MDPI. (2025, March 29). In Vitro and In Silico Studies on the Anti-H1N1 Activity of Bioactive Compounds from Marine-Derived Streptomyces ardesiacus. Available at: [Link]

  • Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). The Role of Structure-Activity Relationship (SAR) In Drug Discovery. Available at: [Link]

  • Der Pharma Chemica. (n.d.). indolizine-a-privileged-biological-scaffold.pdf. Available at: [Link]

  • Conference Series. (n.d.). In vitro, in vivo and in silico inhibitory activities and lead optimization of organic compounds. Available at: [Link]

  • Purdue University. (n.d.). The Ghosh Laboratory: Total Synthesis of Bioactive Natural Products. Available at: [Link]

  • MDPI. (2021, January 10). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Available at: [Link]

  • Wiley Online Library. (n.d.). Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. Available at: [Link]

  • ACS Publications. (2016, September 8). Asymmetric Synthesis of Octahydroindoles via a Domino Robinson Annulation/5-Endo Intramolecular Aza-Michael Reaction. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Indolizine – Knowledge and References. Available at: [Link]

  • PubMed. (2025, August 14). SAR-Guided Development of Small-Molecule SERCA2a Activators: Discovery of Potent Indoline, Benzofuran, and Benzodioxole Analogs for Cardiovascular Applications. Available at: [Link]

  • Zenodo. (2025, December 31). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Available at: [Link]

  • ResearchGate. (2026, February 18). Indolizines in focus: Synthetic approaches, biological profiles, and SAR perspectives, a review. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Hydrogenation of Octahydroindolizin-1-one via Dynamic Kinetic Resolution (DKR)

Executive Summary & Mechanistic Rationale The indolizidine alkaloid scaffold is a privileged structure in drug development, featuring prominently in potent glycosidase inhibitors such as swainsonine and castanospermine[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indolizidine alkaloid scaffold is a privileged structure in drug development, featuring prominently in potent glycosidase inhibitors such as swainsonine and castanospermine[1]. Synthesizing these bicyclic architectures requires absolute stereocontrol over the bridgehead carbon (C8a) and adjacent functionalized positions (C1).

Standard kinetic resolution of racemic mixtures limits the theoretical yield of a single enantiomer to 50%[2][3]. However, because the C8a bridgehead proton of octahydroindolizin-1-one is situated α to the C1 carbonyl, it is sufficiently acidic to undergo base-catalyzed enolization. This structural feature unlocks the potential for a Dynamic Kinetic Resolution (DKR) [3][4]. By coupling a highly enantioselective Noyori-type Ruthenium(II) hydrogenation catalyst with in situ base-catalyzed racemization, the racemic ketone is continuously funneled into a single, enantiomerically pure alcohol diastereomer (e.g., (1R, 8aS)-octahydroindolizin-1-ol) in near-quantitative yields[2][4].

Reaction Pathway & Causality Visualization

For a DKR to succeed, the rate of substrate epimerization ( krac​ ) must be significantly faster than the rate of reduction of the fast-reacting enantiomer ( kfast​ )[2]. The chiral pocket of the Ru-BINAP/diamine catalyst selectively lowers the transition state energy for the (8aS)-isomer, while the strong base ensures the slow-reacting (8aR)-isomer continuously replenishes the (8aS)-pool via an achiral enol intermediate[4].

DKR_Pathway cluster_0 SR (8aR)-Ketone (Slow Reacting) Enol Achiral Enol (Fast Epimerization) SR->Enol Base (k_rac) PR (1R, 8aR)-Alcohol (Minor / Trace) SR->PR k_slow Ru-Catalyst SS (8aS)-Ketone (Fast Reacting) Enol->SS Base (k_rac) PS (1R, 8aS)-Alcohol (Major Product) SS->PS k_fast Ru-Catalyst

DKR pathway for asymmetric hydrogenation of octahydroindolizin-1-one.

Experimental Design & Optimization Data

The choice of solvent, base, and temperature is not arbitrary; these parameters directly dictate the equilibrium dynamics of the Curtin-Hammett system[2]. Isopropanol is mandatory as it participates in the outer-sphere hydrogen-bonding transition state unique to metal-ligand bifunctional catalysts.

Table 1: Optimization of DKR Parameters for Octahydroindolizin-1-one

ParameterConditionConv. (%)dr (syn:anti)ee (%)Mechanistic Rationale & Causality
Solvent Isopropanol (iPrOH)>9999:199Facilitates the requisite hydrogen-bonding network for hydride transfer.
Solvent Dichloromethane1560:4075Lacks H-bond donor capacity; outer-sphere mechanism collapses.
Base KOtBu (0.1 eq)>9999:199Strong base ensures rapid epimerization ( krac​>>kfast​ ).
Base NEt 3​ (0.1 eq)4050:5080Insufficient basicity to deprotonate C8a; DKR fails, resulting in standard KR.
Temp 25 °C6085:1590Epimerization rate is too slow at room temperature to outpace reduction.
Temp 50 °C>9999:199Optimal thermal energy to maintain fast enol equilibrium without degrading the catalyst.

Detailed Step-by-Step Protocol

Note: Ruthenium(II) precatalysts and the active hydride species are highly sensitive to oxygen. Rigorous Schlenk techniques and anhydrous, degassed solvents are mandatory.

Phase 1: Pre-Reaction Setup & Catalyst Activation
  • Solvent Preparation : Distill isopropanol (iPrOH) over calcium hydride under argon. Degas via three freeze-pump-thaw cycles immediately prior to use.

  • Catalyst Loading : Inside an argon-filled glovebox, weigh 0.01 equivalents (1 mol%) of RuCl2[(R)-BINAP][(R,R)-DPEN] into a dry glass liner designed for a Parr high-pressure autoclave.

  • Substrate Addition : Add 1.0 equivalent of racemic octahydroindolizin-1-one to the glass liner.

  • Base Addition : Add 0.1 equivalents of potassium tert-butoxide (KOtBu). Causality: The base must be added last to prevent premature aldol condensation of the substrate before the catalyst is activated.

Phase 2: High-Pressure Hydrogenation
  • Sealing : Seal the autoclave, remove it from the glovebox, and connect it to a high-purity H 2​ gas line.

  • Purging : Purge the sealed reactor with H 2​ gas (10 atm) three times, venting slowly to avoid solvent bumping.

  • Pressurization & Heating : Pressurize the reactor to 50 atm of H 2​ . Heat the reaction vessel to 50 °C with vigorous magnetic stirring (800 rpm). Causality: High agitation prevents gas-liquid mass transfer from becoming the rate-limiting step, ensuring the catalyst remains fully saturated with hydrogen.

  • Reaction Time : Maintain conditions for 16 hours.

Phase 3: Workup & Isolation
  • Quenching : Cool the reactor to room temperature and carefully vent the H 2​ gas. Quench the reaction by adding 1 mL of saturated aqueous NH 4​ Cl to neutralize the KOtBu.

  • Extraction : Concentrate the mixture in vacuo, partition between ethyl acetate and water, and extract the aqueous layer three times.

  • Purification : Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate. Purify the crude (1R, 8aS)-octahydroindolizin-1-ol via flash column chromatography (Silica gel, DCM/MeOH gradient).

Troubleshooting & Self-Validating Systems

To ensure the integrity of your protocol, implement the following self-validating checks:

  • Self-Validation Check (The Racemic Control) : Before committing valuable functionalized intermediates, run a control reaction using an achiral catalyst (e.g., Ru/C) under identical basic conditions (KOtBu, 50 °C). If the resulting racemic alcohol is not a near 1:1 mixture of diastereomers, your base concentration is insufficient to maintain the thermodynamic enol equilibrium. The DKR will inevitably fail in the asymmetric run.

  • Low Diastereomeric Excess (de) : If the ee is high but the de is low, the reduction is outpacing the racemization ( khyd​>krac​ ). Solution: Increase the reaction temperature to 60 °C or increase KOtBu to 0.15 eq to accelerate enolization[2].

  • Stalled Conversion : If the reaction stalls at ~50% conversion, the system has reverted to a standard Kinetic Resolution[3]. Cause: The base has been neutralized by trace water or acidic impurities in the substrate. Solution: Re-purify the starting octahydroindolizin-1-one via Kugelrohr distillation and ensure rigorous solvent drying.

Sources

Application

Application Note: Preparation and Synthesis of Substituted Octahydroindolizin-1-ones

Executive Summary Substituted octahydroindolizin-1-ones (commonly referred to as 1-oxoindolizidines) are privileged bicyclic scaffolds in organic synthesis and medicinal chemistry. They serve as critical intermediates in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted octahydroindolizin-1-ones (commonly referred to as 1-oxoindolizidines) are privileged bicyclic scaffolds in organic synthesis and medicinal chemistry. They serve as critical intermediates in the total synthesis of polyhydroxylated indolizidine alkaloids, such as swainsonine and castanospermine. These alkaloids are potent inhibitors of Golgi α -mannosidase II, offering significant therapeutic potential in oncology, virology, and the treatment of lysosomal storage disorders. This application note details the biosynthetic context of these compounds and provides field-proven, step-by-step chemical synthesis protocols designed for high yield, stereocontrol, and scalability.

Biosynthetic Context & Mechanistic Rationale

Understanding the natural biosynthesis of the octahydroindolizine core provides valuable biomimetic insights for chemical synthesis. In endophytic fungi (e.g., Alternaria oxytropis and Metarhizium robertsii), the biosynthesis of swainsonine proceeds via a multibranched pathway originating from L-lysine 1.

The pivotal step in forming the bicyclic core is catalyzed by SwnK, a multifunctional Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme 2. SwnK facilitates the condensation of L-pipecolic acid (L-PA) with malonyl-CoA, followed by reductive cyclization to yield (8aS)-octahydroindolizin-1-one. Subsequent enzymatic reductions and hydroxylations yield the final complex alkaloid.

Biosynthesis Lys L-Lysine P6C P6C Lys->P6C LAT/SwnA LPA L-Pipecolic Acid P6C->LPA SwnR Oxo 1-Oxoindolizidine (Octahydroindolizin-1-one) LPA->Oxo SwnK (PKS-NRPS) + Malonyl-CoA Hyd 1-Hydroxyindolizine Oxo->Hyd SwnN Swa Swainsonine Hyd->Swa SwnH1 / SwnH2

Figure 1: Enzymatic biosynthesis pathway of swainsonine highlighting 1-oxoindolizidine.

Chemical Synthesis Strategies

To replicate this bicyclic architecture in the laboratory, two primary synthetic strategies are employed based on the desired substitution pattern and stereochemical requirements:

Strategy A: The Dieckmann Condensation Route

This route builds the 5-membered pyrrolidine ring onto a preexisting 6-membered piperidine core 3. The causality behind this approach lies in its excellent stereocontrol. By utilizing enantiopure L-pipecolic acid, the stereocenter at the bridgehead carbon (C8a) is preserved. The critical step is a base-mediated intramolecular Dieckmann condensation of an N-tethered diester, followed by a Krapcho decarboxylation. Krapcho conditions (LiCl, DMSO, heat) are specifically chosen because they selectively decarboxylate the β -keto ester without hydrolyzing the sensitive bicyclic framework.

ChemicalSynthesis Step1 L-Pipecolic Acid Step2 Esterification (MeOH, HCl) Step1->Step2 Step3 N-Alkylation / Michael Addition (Ethyl acrylate, Base) Step2->Step3 Methyl Ester Step4 Dieckmann Condensation (KOtBu, THF) Step3->Step4 N-tethered Diester Step5 Krapcho Decarboxylation (LiCl, DMSO, 140°C) Step4->Step5 Bicyclic β-Keto Ester Step6 Substituted Octahydroindolizin-1-one Step5->Step6

Figure 2: Synthesis workflow of octahydroindolizin-1-ones via Dieckmann Condensation.

Strategy B: Cross-Claisen Condensation & Hydrogenation Route

This highly efficient route utilizes inexpensive, commercially available picolinic acid derivatives 4. The strategy involves a cross-Claisen condensation between picolinic acid ethyl ester and an acetate equivalent to form a β -keto ester. The pyridine ring is subsequently reduced via catalytic hydrogenation to yield the saturated octahydroindolizine core 5. Lithium hexamethyldisilazide (LiHMDS) is employed as a bulky, non-nucleophilic base to prevent unwanted self-condensation of the starting esters.

Step-by-Step Experimental Protocols

Protocol A: Synthesis via Dieckmann Condensation (From L-Pipecolic Acid)

Objective: Preparation of stereopure (8aS)-octahydroindolizin-1-one.

  • Esterification : Dissolve L-pipecolic acid (1.0 equiv) in anhydrous methanol. Slowly add thionyl chloride (1.2 equiv) dropwise at 0 °C. Reflux the mixture for 4 hours. Concentrate under reduced pressure to yield methyl pipecolate hydrochloride.

  • N-Alkylation (Tethering) : Suspend the intermediate in acetonitrile. Add K₂CO₃ (2.5 equiv) to neutralize the salt, followed by ethyl acrylate (1.1 equiv). Stir at 60 °C for 12 hours. This Michael addition establishes the C1-C2-C3 bridge. Filter the inorganic salts and concentrate to isolate the N-tethered diester. Self-Validation: TLC (Hexane:EtOAc 7:3) should show complete consumption of the baseline amine spot.

  • Dieckmann Cyclization : Dissolve the diester in strictly anhydrous THF under an N₂ atmosphere. Cool to 0 °C and add potassium tert-butoxide (KOtBu, 1.2 equiv) dropwise. Stir for 2 hours at room temperature. Quench carefully with saturated aqueous NH₄Cl and extract with ethyl acetate. Evaporate the solvent to yield the bicyclic β -keto ester.

  • Krapcho Decarboxylation : Dissolve the β -keto ester in anhydrous DMSO. Add LiCl (2.0 equiv) and H₂O (exactly 1.0 equiv). Heat the mixture to 140 °C for 4 hours.

    • Mechanistic Causality: The chloride ion acts as a nucleophile to attack the ester's alkyl group via an Sₙ2 mechanism, facilitating decarboxylation through a cyclic transition state while preserving the ketone.

    • Cool to room temperature, dilute with brine (to partition DMSO into the aqueous layer), and extract thoroughly with diethyl ether. Dry over Na₂SO₄ and purify via silica gel chromatography to yield the pure octahydroindolizin-1-one.

Protocol B: Synthesis via Cross-Claisen Condensation

Objective: Preparation of substituted octahydroindolizin-1-one from picolinic acid ethyl ester.

  • Cross-Claisen Condensation : To a solution of picolinic acid ethyl ester (1.0 equiv) and ethyl acetate (2.0 equiv) in anhydrous THF at -50 °C, quickly add LiHMDS (1 M in THF, 3.0 equiv). Stir at -50 °C for 30 minutes.

    • Mechanistic Causality: The low temperature and rapid addition of the strong, sterically hindered LiHMDS quantitatively generate the ester enolate without allowing it to attack unreacted ethyl acetate, thereby driving the cross-condensation with the more electrophilic picolinic ester.

    • Quench slowly with 10% aqueous NaOH, extract with dichloromethane, and purify to obtain the pyridyl β -keto ester.

  • Catalytic Hydrogenation : Dissolve the intermediate in ethanol. Add PtO₂ (10% w/w) or Rh/Al₂O₃. Evacuate the flask and replace the atmosphere with H₂ (15-50 psi). Stir vigorously at room temperature for 6-12 hours. Filter the catalyst through a Celite pad, concentrate the filtrate, and purify via column chromatography to isolate the substituted octahydroindolizin-1-one.

Quantitative Data & Optimization

Table 1: Comparison of Synthetic Routes for Octahydroindolizin-1-one Scaffolds

ParameterDieckmann Condensation RouteCross-Claisen & Hydrogenation Route
Starting Material L-Pipecolic AcidPicolinic Acid Ethyl Ester
Key Reagents Ethyl acrylate, KOtBu, LiCl/DMSOLiHMDS, EtOAc, PtO₂/H₂
Stereocontrol Excellent (Preserves C8a stereocenter)Moderate (Requires asymmetric hydrogenation)
Typical Overall Yield 45 - 55%60 - 75%
Primary Challenge Incomplete decarboxylation; moisture sensitivityOver-reduction during hydrogenation
Optimization Tip Ensure strictly anhydrous THF during KOtBu addition to prevent ester hydrolysis.Optimize H₂ pressure (15 psi) to prevent ring-opening.
Troubleshooting Guidelines
  • Low Yield in Dieckmann Cyclization : The most probable cause is moisture in the solvent or reagents leading to premature hydrolysis of the ester into a carboxylate, which cannot undergo cyclization. Corrective Action : Use freshly distilled THF and titrate KOtBu before use.

  • Presence of Unreacted β -Keto Ester : Indicates incomplete Krapcho decarboxylation. Corrective Action : Ensure the reaction temperature reaches exactly 140 °C. The addition of exactly 1 equivalent of water is critical; too much water leads to standard hydrolysis (destroying the product), while too little stalls the decarboxylation process.

References

  • The Effects of P5CR Gene Function of Endophytic Fungus Alternaria oxytropis OW7.8 on Swainsonine Biosynthesis - MDPI.
  • PKS-NRPS hybrid synthetase swnK - UniProt.
  • Hexahydroindolizine-1,5-dione - Benchchem.
  • Facile and Short Synthesis of (±) 1-Hydroxy Indolizidine and (±) Coniceine - Aragen Life Sciences.
  • Selective Hydrogenation of Indolizines: An Expeditious Approach To Derive Tetrahydroindolizines - ACS Publications.

Sources

Method

Application Note: Synthesis and Functionalization of Octahydroindolizin-1-one for Indolizidine Alkaloid Development

Executive Summary Octahydroindolizin-1-one (commonly referred to as 1-indolizidinone or 1-oxoindolizidine) is a highly versatile bicyclic scaffold essential to the synthesis of indolizidine alkaloids. These natural produ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Octahydroindolizin-1-one (commonly referred to as 1-indolizidinone or 1-oxoindolizidine) is a highly versatile bicyclic scaffold essential to the synthesis of indolizidine alkaloids. These natural products—most notably swainsonine, castanospermine, and lentiginosine—exhibit potent glycosidase inhibitory activity, making them prime candidates for antiviral, anticancer, and neuroprotective drug development. This application note details the mechanistic rationale, biosynthetic pathways, and validated bench-scale protocols for synthesizing and functionalizing the octahydroindolizin-1-one scaffold.

Introduction & Mechanistic Rationale

The indolizidine core (azabicyclo[4.3.0]nonane) is a privileged structural motif in 1[1]. In nature, the biosynthesis of indolizidine alkaloids originates from L-lysine, which undergoes deamination and cyclization to form pipecolic acid[2]. A critical branch point occurs when pipecolic acid and malonyl-CoA are condensed by a PKS-NRPS hybrid synthetase (e.g., the swnK gene product in fungi) to yield3[3].

In chemical synthesis, the C-1 carbonyl group of octahydroindolizin-1-one provides a highly reactive locus for late-stage functionalization[4]. The ketone can be subjected to stereoselective reduction, Wittig olefination, or nucleophilic addition to establish the critical stereocenters required for biological activity. For instance, the reduction of the C-1 ketone to an alcohol is a mandatory step in constructing the swainsonine pharmacophore, mimicking the precise enzymatic action of the 5[5].

Biosynthetic Pathway of Indolizidine Alkaloids

Understanding the enzymatic assembly of these alkaloids informs biomimetic synthetic strategies. The diagram below illustrates the multibranched pathway from L-lysine to swainsonine, highlighting the central role of octahydroindolizin-1-one[3].

Biosynthesis Lys L-Lysine P6C 1-Piperideine-6-carboxylate Lys->P6C swnA (Aminotransferase) PA L-Pipecolic Acid (PA) P6C->PA swnR (Reductase) Indol Octahydroindolizin-1-one (1-Indolizidinone) PA->Indol swnK (PKS-NRPS) MalCoA Malonyl-CoA MalCoA->Indol swnK (PKS-NRPS) Hydrox (1S,8aS)-1-Hydroxyindolizine Indol->Hydrox swnN (Oxidoreductase) Swain Swainsonine Hydrox->Swain swnH1/H2 (Dioxygenase)

Biosynthetic pathway of swainsonine highlighting the central octahydroindolizin-1-one intermediate.

Chemical Synthesis Strategies & Quantitative Data

Bench-scale synthesis of the octahydroindolizin-1-one core typically relies on constructing the five-membered pyrrolidine ring onto a pre-existing piperidine derivative (e.g., pipecolic acid)[6]. Table 1 summarizes the primary synthetic strategies utilized by medicinal chemists.

Synthesis StrategyStarting MaterialKey Reagents / CatalystsTarget IntermediateTypical Yield
Dieckmann Condensation Pipecolic acid derivativeBase (NaOMe), LiCl/DMSOOctahydroindolizin-1-one65-75%
Claisen Condensation N-(PhF)aminodicarboxylatesNaN(SiMe3)2, THFAzabicyclo[4.3.0]alkane core47-71%
Transition-Metal Catalysis N-allylpyrrole derivativesRhodium catalystSubstituted 1-indolizidinones>80%

Table 1: Comparison of synthetic strategies for constructing the indolizidine core[1][6].

Experimental Protocols

The following protocols outline a validated, two-phase workflow for synthesizing the octahydroindolizin-1-one scaffold via Dieckmann condensation and its subsequent stereoselective reduction.

ChemSynthesis A Pipecolic Acid Derivative B N-Alkylation (Michael Addition) A->B C Dieckmann Condensation (Base Catalyzed) B->C D Krapcho Decarboxylation (LiCl, DMSO, Heat) C->D E Octahydroindolizin-1-one D->E F Stereoselective Reduction (L-Selectride) E->F G Indolizidine Alkaloid Core F->G

Two-phase chemical synthesis workflow for indolizidine alkaloid precursors.

Protocol A: Synthesis of Octahydroindolizin-1-one via Dieckmann Condensation

Objective : To construct the bicyclic core from an N-alkylated pipecolic diester. Causality & Rationale : The Dieckmann condensation forms a beta-keto ester intermediate. Traditional aqueous saponification to remove the ester group often leads to ring-opening or degradation of the nitrogen heterocycle. Therefore, a Krapcho decarboxylation (LiCl in DMSO) is employed. The chloride ion acts as a nucleophile, attacking the ester alkyl group and facilitating CO₂ release under neutral-to-mildly acidic conditions, strictly preserving the sensitive bicyclic system[6].

Step-by-Step Procedure :

  • Condensation : Dissolve the N-alkylated pipecolic diester (1.0 equiv) in anhydrous toluene under an inert argon atmosphere.

  • Base Addition : Slowly add sodium methoxide (NaOMe, 1.2 equiv) at 0°C. Stir for 30 minutes, then warm to room temperature and reflux for 4 hours.

  • Quenching : Cool the reaction to 0°C and quench with glacial acetic acid to neutralize the base. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the crude beta-keto ester.

  • Decarboxylation : Dissolve the crude beta-keto ester in anhydrous DMSO. Add LiCl (2.0 equiv) and H₂O (1.0 equiv)[6].

  • Heating : Heat the mixture to 140°C for 3 hours. Monitor CO₂ evolution and reaction progress via TLC (EtOAc/Hexane 1:1).

  • Isolation : Cool to room temperature, dilute with water, and extract thoroughly with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated to yield crude 7[7]. Purify via silica gel chromatography.

Protocol B: Stereoselective Reduction to (1S,8aS)-1-Hydroxyindolizine

Objective : To establish the correct stereocenter at C-1, mimicking the swnN oxidoreductase activity[5]. Causality & Rationale : The biological activity of swainsonine relies heavily on the spatial orientation of its hydroxyl groups. Using a bulky reducing agent like L-Selectride ensures hydride delivery from the less hindered face of the bicyclic system, yielding the desired trans-isomer with high diastereoselectivity.

Step-by-Step Procedure :

  • Preparation : Dissolve purified octahydroindolizin-1-one (1.0 equiv) in anhydrous THF and cool to -78°C under argon.

  • Reduction : Dropwise add L-Selectride (1.5 equiv, 1.0 M in THF) over 20 minutes to maintain the internal temperature strictly below -70°C.

  • Stirring : Stir at -78°C for 2 hours.

  • Quenching : Quench the reaction carefully with 10% aqueous NaOH and 30% H₂O₂ to oxidize the organoborane intermediate.

  • Extraction : Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation : Confirm the stereochemistry of the resulting (1S,8aS)-1-hydroxyindolizine via ¹H-NMR (specifically evaluating the coupling constants of the C-1 proton, which should indicate an axial-axial relationship) and compare against known 8[8].

Troubleshooting & Optimization

  • Low Yield in Decarboxylation : Ensure the DMSO is rigorously anhydrous before adding the precise 1.0 equivalent of water. Excess water leads to competitive hydrolysis rather than the desired Krapcho decarboxylation[6].

  • Poor Diastereoselectivity in Reduction : Temperature control is paramount. If the internal temperature rises above -60°C during L-Selectride addition, the thermodynamic product may begin to form, reducing the enantiomeric excess of the target (1S,8aS)-isomer.

  • Enzymatic Alternative : For researchers facing persistent stereocontrol issues, utilizing recombinant 5 in a whole-cell biocatalysis setup can provide >99% ee for the (1S,8aS)-1-hydroxyindolizine intermediate[5].

References

  • Benchchem. "Hexahydroindolizine-1,5-dione." 6

  • Wikipedia. "Alkaloid." 2

  • Benchchem. "1-Indolizidinone | Synthetic Intermediate." 4

  • UniProt. "PKS-NRPS hybrid synthetase swnK." 3

  • Benchchem. "1-Indolizidinone Chemical Reactivity." 7

  • ResearchGate. "ECD of structure of 1 and 2." 8

  • Frontiers in Plant Science. "Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species." 9

  • ACS Publications. "An Olefination Entry for the Synthesis of Enantiopure α,ω-Diaminodicarboxylates and Azabicyclo[X.Y.0]alkane Amino Acids." 1

  • MDPI. "The Effects of swnN Gene Function of Endophytic Fungus Alternaria oxytropis OW 7.8 on Its Swainsonine Biosynthesis."5

Sources

Application

Determining the Three-Dimensional Architecture of Octahydroindolizin-1-one: An Application and Protocol Guide to X-ray Crystallography

Abstract This comprehensive guide provides a detailed framework for the structural elucidation of octahydroindolizin-1-one, a key heterocyclic scaffold in medicinal chemistry, using single-crystal X-ray diffraction. Whil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed framework for the structural elucidation of octahydroindolizin-1-one, a key heterocyclic scaffold in medicinal chemistry, using single-crystal X-ray diffraction. While a published crystal structure for the parent octahydroindolizin-1-one was not found in the Cambridge Structural Database (CSD) during our literature review, this document serves as a robust, best-practice protocol for researchers aiming to determine its structure and that of related small molecules. We will delve into the causal logic behind experimental choices, from rational crystal growth strategies to the nuances of data collection and structure refinement, ensuring a self-validating and reproducible workflow. This guide is intended for researchers, scientists, and drug development professionals seeking to apply crystallographic methods to unlock the precise atomic-level information essential for structure-activity relationship (SAR) studies and rational drug design.

Introduction: The Structural Significance of the Indolizidine Core

The octahydroindolizine, or indolizidine, scaffold is a prevalent feature in a wide array of natural products and pharmacologically active compounds.[1] Its rigid bicyclic structure provides a unique three-dimensional presentation of substituents, making it a valuable building block in the development of novel therapeutics. Octahydroindolizin-1-one (also known as 1-indolizidinone) represents a fundamental derivative of this class, with its chemical formula C8H13NO.[2][3]

The precise determination of its three-dimensional structure is paramount. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for obtaining this information, providing unambiguous details of bond lengths, bond angles, and stereochemistry.[4][5][6] This atomic-level insight is critical for understanding molecular interactions with biological targets and for the rational design of new chemical entities. This guide will outline the complete workflow, from obtaining suitable crystalline material to the final validation and deposition of the structural data.

The Crystallization Challenge: From Solution to Ordered Solid

The most significant bottleneck in any crystallographic study is the growth of high-quality single crystals.[4][7] This process involves the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[2] For a small organic molecule like octahydroindolizin-1-one, several classical methods can be employed. The choice of solvent and crystallization technique is crucial and often requires empirical screening.

Preliminary Solubility Screening

Before attempting crystallization, a thorough solubility analysis in a range of solvents is essential. This preliminary step helps to identify suitable solvent systems for the various crystallization techniques.

Solvent Class Examples Purpose in Crystallization
Polar Protic Methanol, Ethanol, IsopropanolGood solvents, often used for slow evaporation.
Polar Aprotic Acetone, Acetonitrile, Ethyl AcetateCan be good solvents or anti-solvents.
Nonpolar Hexanes, Toluene, DichloromethaneOften used as anti-solvents or in co-solvent systems.
Crystallization Protocols

Protocol 2.2.1: Slow Evaporation

This is often the simplest and most direct method.[2] The principle relies on slowly increasing the concentration of the solute to the point of supersaturation and nucleation by allowing the solvent to evaporate over time.

  • Preparation: Dissolve 5-10 mg of octahydroindolizin-1-one in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate) in a small, clean vial.

  • Evaporation Control: Cover the vial with a cap, or Parafilm, and puncture it with a needle. The size of the hole will dictate the rate of evaporation. A slower rate is generally preferable for larger, higher-quality crystals.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Protocol 2.2.2: Vapor Diffusion

Vapor diffusion is a highly effective technique, particularly when only small amounts of material are available.[2] It involves the diffusion of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble) into a solution of the compound, gradually reducing its solubility.

  • Setup: Place a small, open vial containing a concentrated solution of octahydroindolizin-1-one (in a less volatile solvent) inside a larger, sealed jar.

  • Anti-Solvent: Add a volume of a more volatile anti-solvent (e.g., hexanes if the compound is dissolved in dichloromethane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Diffusion: Seal the jar. The vapor from the anti-solvent will slowly diffuse into the inner vial, causing the compound's solubility to decrease and promoting crystallization.[8]

  • Incubation: Maintain the setup in a stable, vibration-free location.

Diagram 1: Crystallization Method Decision Workflow This diagram outlines the logical flow for selecting an appropriate crystallization strategy for a small molecule like octahydroindolizin-1-one.

G start Start: Purified Octahydroindolizin-1-one solubility Perform Solubility Screening (Various Solvents) start->solubility soluble Is compound soluble in a volatile solvent? solubility->soluble slow_evap Protocol 2.2.1: Slow Evaporation soluble->slow_evap Yes vapor_diff Protocol 2.2.2: Vapor Diffusion soluble->vapor_diff No, but soluble in a less volatile solvent no_crystals No Crystals Formed slow_evap->no_crystals Failure micro_cryst Advanced Methods: Microbatch or ENaCt vapor_diff->micro_cryst If limited material vapor_diff->no_crystals Failure optimize Optimize Conditions: (Temperature, Concentration, Solvents) no_crystals->optimize optimize->solubility

Caption: Decision workflow for selecting a crystallization method.

Single-Crystal X-ray Diffraction: Data Collection

Once a suitable crystal (typically 0.1-0.4 mm in size) is obtained, the next phase is to collect diffraction data using a diffractometer.[9] The crystal is mounted and exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector.[5][10]

Crystal Mounting and Screening
  • Mounting: Carefully pick up a single crystal using a cryo-loop and mount it on a goniometer head. For data collection at low temperatures (typically 100-173 K), the crystal is first passed through a cryoprotectant (e.g., paratone-N oil) to prevent ice formation.[9][11]

  • Centering: The crystal is centered in the X-ray beam using a microscope and automated centering routines.[9][11]

  • Initial Screening: A few initial diffraction images are collected to assess the crystal's quality. Good crystals will produce sharp, well-defined diffraction spots. Streaky or multiple spots may indicate poor crystal quality or twinning.[12]

Unit Cell Determination and Data Collection Strategy
  • Indexing: The positions of the diffraction spots from the initial frames are used to determine the unit cell parameters (a, b, c, α, β, γ) and the Bravais lattice.[5]

  • Strategy Calculation: Based on the determined crystal system, the software calculates an optimal strategy for collecting a complete and redundant dataset. This involves defining the scan ranges and exposure times.[1] A high-resolution dataset (d_min ≤ 0.84 Å) is desirable for publication-quality results.[12]

  • Data Collection: The full dataset is collected, which can take several hours.[5] The instrument software controls the goniometer to rotate the crystal through the specified angles while the detector records the diffraction patterns.

Parameter Typical Value/Setting Rationale
X-ray Source Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å)Mo is common for small molecules; Cu provides greater flux but may cause higher absorption.
Temperature 100 KReduces atomic thermal motion, leading to higher resolution data and less radiation damage.
Detector Distance 40-60 mmAdjusted to capture the desired resolution range.
Frame Width 0.5 - 1.0°Smaller widths can improve data quality, especially for large unit cells.
Exposure Time 5 - 60 seconds/frameDependent on crystal diffracting power and X-ray source intensity.
Target Completeness > 99%Ensures all unique reflections are measured for an accurate structure.
Target Redundancy > 4Multiple measurements of equivalent reflections improve data statistics.

Structure Solution and Refinement

With a complete dataset, the next step is to determine the arrangement of atoms within the unit cell (structure solution) and then optimize their positions and thermal parameters to best fit the experimental data (structure refinement).

Data Reduction and Space Group Determination
  • Integration: The raw diffraction images are processed. The software locates each reflection and integrates its intensity.

  • Scaling and Merging: The integrated intensities are scaled to account for experimental variations, and symmetry-equivalent reflections are merged.

  • Space Group Determination: Based on systematic absences in the diffraction data, the space group is determined. This defines the symmetry operations within the crystal.

Structure Solution

For small molecules like octahydroindolizin-1-one, 'direct methods' are typically used to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to estimate the initial phases, which are then used to calculate an initial electron density map. This map should reveal the positions of most or all of the non-hydrogen atoms.

Structure Refinement

Refinement is an iterative process of improving the atomic model to achieve the best possible agreement with the observed diffraction data.[12]

  • Initial Refinement: The initial atomic positions are refined using a least-squares algorithm.

  • Anisotropic Refinement: Atoms are modeled with anisotropic displacement parameters (ADPs), which describe their thermal motion as ellipsoids rather than spheres.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.

  • Validation: The quality of the final model is assessed using metrics like the R-factor (R1) and weighted R-factor (wR2), which should be low (typically < 0.05 for R1), and the goodness-of-fit (GooF), which should be close to 1. The final structure is also checked for any inconsistencies or errors.

Diagram 2: Structure Solution and Refinement Workflow This flowchart illustrates the sequential steps from raw diffraction data to a validated crystal structure.

G start Collected Diffraction Images integrate Integrate Intensities start->integrate scale Scale and Merge Data integrate->scale space_group Determine Space Group scale->space_group solve Solve Structure (Direct Methods) space_group->solve initial_map Initial Electron Density Map solve->initial_map refine_iso Isotropic Refinement initial_map->refine_iso refine_aniso Anisotropic Refinement refine_iso->refine_aniso add_H Add Hydrogen Atoms refine_aniso->add_H final_refine Final Least-Squares Refinement add_H->final_refine validate Validate Structure (R-factors, GooF, Residual Density) final_refine->validate validate->refine_aniso Model needs improvement cif Generate CIF File and Report validate->cif Model is good

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in Octahydroindolizin-1-one functionalization

Overcoming Steric Hindrance in Octahydroindolizin-1-one Functionalization Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the functi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overcoming Steric Hindrance in Octahydroindolizin-1-one Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the functionalization of the octahydroindolizin-1-one (1-indolizidinone) scaffold[1]. This privileged bicyclic core is foundational in the development of glycosidase inhibitors and therapeutic alkaloids[2]. However, its unique three-dimensional topology—specifically the rigid folding induced by the bridgehead nitrogen and the adjacent C8a stereocenter—creates severe steric hindrance around the C1 carbonyl and C2 alpha-positions.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome facial shielding, control diastereoselectivity, and maximize yields in your synthesis workflows.

Visualizing the Strategy

G N1 Octahydroindolizin-1-one (Sterically Hindered Core) N2 Enolization (C2) N1->N2 N3 Direct Nucleophilic Addition (C1) N1->N3 N4 Kinetic Control (LDA, THF, -78°C) N2->N4 N5 Chelation Control (TiCl4, DIPEA) N2->N5 N8 Iminium Formation (Ti(OPr-i)4) N3->N8 Overcome Shielding N6 Convex Attack (Exo Product) N4->N6 Default Trajectory N7 Concave Attack (Endo Product) N5->N7 Face Inversion N8->N7 Hydride Delivery

Workflow for overcoming steric shielding in octahydroindolizin-1-one functionalization.

Section 1: Mechanistic FAQ – Understanding the Steric Topology

Q: Why do standard nucleophilic additions to the C1 carbonyl of octahydroindolizin-1-one fail or yield poor conversions? A: The causality lies in the inherent conformational bias of the fused piperidine-pyrrolidine ring system. The C1 ketone is flanked by the C8a bridgehead carbon and the C2 methylene group. In its ground state, the lone pair on the bridgehead nitrogen and the axial protons of the piperidine ring project into the "concave" face of the molecule, creating a formidable steric wall[3]. Standard nucleophiles are forced to approach from the less hindered "convex" (exo) face, but even this trajectory is partially restricted. When using bulky nucleophiles, the transition state energy required to achieve the optimal Bürgi-Dunitz approach angle is simply too high, resulting in recovered starting material[4].

Q: How does this topology dictate C2-alkylation stereochemistry? A: Enolization at C2 generates a planar geometry at the alpha carbon, but the approach of the incoming electrophile is still governed by the bicyclic framework. Uncatalyzed alkylations (e.g., using LDA and an alkyl halide) will almost exclusively yield the exo (convex) diastereomer because the electrophile naturally avoids the nitrogen's lone pair and the piperidine ring's axial bulk[5]. To access the endo isomer, you must actively override this kinetic preference.

Section 2: Troubleshooting C2-Alkylation Stereocontrol

Issue: "I need the endo (concave) alkylation product at C2, but my standard LDA/THF protocol yields >95% of the exo isomer."

Root Cause: Kinetic enolate alkylation follows the path of least steric resistance (the convex face).

Solution: Implement Chelation-Controlled Face Inversion . By utilizing a bidentate Lewis acid (such as TiCl₄), you can coordinate both the enolate oxygen and the bridgehead nitrogen. This forms a rigid, tricyclic chelate complex that physically blocks the convex face, forcing the electrophile to attack from the normally hindered concave face.

Quantitative Data: Optimization of C2-Alkylation

The table below summarizes the causal relationship between the choice of base/additive and the resulting diastereomeric ratio (dr).

Base / ReagentAdditiveSolventTemp (°C)Yield (%)dr (Convex : Concave)Mechanistic Rationale
LDA (1.1 eq)NoneTHF-788295 : 5 Unhindered kinetic attack on convex face.
NaHMDS (1.1 eq)NoneTHF-787888 : 12 Larger counterion slightly alters transition state.
LDA (1.1 eq)HMPA (2.0 eq)THF-788598 : 2 Loose ion pair exacerbates convex preference.
DIPEA (1.2 eq) TiCl₄ (1.1 eq) CH₂Cl₂ -78 74 4 : 96 Chelation locks conformation; blocks convex face.
Protocol 1: Chelation-Controlled Stereoselective C2-Alkylation

Self-Validating System: This protocol relies on distinct colorimetric changes during titanium enolate formation, serving as an internal indicator of successful chelation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve octahydroindolizin-1-one (1.0 equiv) in anhydrous CH₂Cl₂ to a concentration of 0.1 M. Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Coordination: Add TiCl₄ (1.1 equiv, 1.0 M solution in CH₂Cl₂) dropwise.

    • Validation Checkpoint: The solution must transition from colorless to a vibrant yellow, indicating initial carbonyl coordination. Stir for 15 minutes.

  • Enolization: Add N,N-diisopropylethylamine (DIPEA, 1.2 equiv) dropwise.

    • Validation Checkpoint: The solution will darken to a deep red/brown, confirming the deprotonation and formation of the bidentate titanium enolate. Stir for 30 minutes at -78 °C.

  • Electrophile Addition: Add the desired alkyl halide (1.5 equiv) slowly down the side of the flask. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to -20 °C over 4 hours.

  • Quench & Workup: Quench the reaction at -20 °C by adding saturated aqueous NH₄Cl. The titanium complex will hydrolyze, precipitating white TiO₂ salts. Filter the suspension through a Celite pad, extract the aqueous layer with EtOAc (3x), dry over Na₂SO₄, and purify via silica gel chromatography.

Pathway S1 Ketone Core (C1) S2 Lewis Acid Coordination S1->S2 TiCl4 S3 Conformational Lock S2->S3 N-O Chelation S4 Stereoselective C-C Bond S3->S4 Electrophile

Mechanistic pathway of chelation-controlled stereoselective C-C bond formation.

Section 3: Troubleshooting C1 Reductive Amination

Issue: "Attempting to synthesize 1-amino-octahydroindolizine derivatives yields mostly unreacted ketone and trace amounts of the secondary amine."

Root Cause: The steric bulk around C1 prevents the efficient formation of the intermediate imine/iminium ion when using standard conditions (e.g., amine + NaBH(OAc)₃ in DCE). The equilibrium heavily favors the starting ketone.

Solution: Utilize Titanium(IV) isopropoxide [Ti(OPr-i)₄] as a dual-purpose reagent. It acts as a Lewis acid to increase the electrophilicity of the carbonyl and as a chemical water scavenger to irreversibly drive iminium formation, overcoming the steric penalty.

Protocol 2: High-Conversion Reductive Amination of C1
  • Imine Formation: In a dry flask under argon, combine octahydroindolizin-1-one (1.0 equiv), the primary amine (1.5 equiv), and Ti(OPr-i)₄ (2.0 equiv). This can be done neat or in a minimal volume of anhydrous THF. Stir at room temperature for 12 hours.

    • Causality: Ti(OPr-i)₄ traps the displaced water as insoluble TiO₂, driving the thermodynamically unfavorable equilibrium toward the imine despite severe steric crowding.

  • Reduction: Dilute the mixture with absolute ethanol (to 0.2 M) and cool to 0 °C. Add Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in small portions. Stir for 4 hours, allowing the reaction to naturally warm to room temperature.

  • Workup: Quench the reaction by adding water (approx. 2 mL/mmol) to fully precipitate the titanium salts as a thick white solid. Filter the slurry through a pad of Celite, washing thoroughly with EtOAc. Perform a standard acid-base extraction (extract into 1M HCl, basify the aqueous layer with NaOH to pH 10, and back-extract with CH₂Cl₂) to isolate the pure basic alkaloid product.

References
  • 1-Indolizidinone | PubChem - NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 13818693. URL:[Link]

  • Copper-Catalyzed Sequential Cyclization/Migration of Alkynyl Hydrazides Wan, J.-P., et al. Organic Letters, ACS Publications, 2020. URL:[Link]

  • A biomimetic approach for bicyclic alkaloids using acetal pro-nucleophile ResearchGate. Total synthesis of (±)-epilupinine and related indolizidinone derivatives. URL: [Link]

  • Alkaloids Secrets Of Life Aniszewski, T. Elsevier, 2007. (Archived text detailing steric effects in 1-indolizidinone). URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Octahydroindolizin-1-one Reduction

The synthesis of the octahydroindolizine core, a privileged scaffold in numerous alkaloids and pharmacologically active compounds, often involves the critical step of reducing an octahydroindolizin-1-one precursor.[1][2]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of the octahydroindolizine core, a privileged scaffold in numerous alkaloids and pharmacologically active compounds, often involves the critical step of reducing an octahydroindolizin-1-one precursor.[1][2] Achieving high yield and stereoselectivity in this lactam reduction is heavily dependent on the precise optimization of reaction conditions, with catalyst loading being a paramount variable. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot common issues and systematically optimize catalyst loading for this transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific, common problems encountered during the catalytic hydrogenation of octahydroindolizin-1-one.

Question 1: My reaction shows very low or no conversion of the starting material. What are the primary factors to investigate?

Answer: Zero or negligible conversion is a common but solvable issue, typically pointing to a fundamental problem with the catalyst's activity or the reaction environment.

  • Catalyst Inactivity: The most frequent culprit is a deactivated catalyst.

    • Cause: Heterogeneous catalysts like Palladium on Carbon (Pd/C) are susceptible to deactivation by air oxidation. Improper storage or handling can render the catalyst inert.[3] Pyrophoric catalysts require careful handling under an inert atmosphere.[3]

    • Solution: Always use a fresh batch of catalyst from a sealed container. To validate your system, first, run a control reaction with a simple, reliable substrate (e.g., cyclohexene hydrogenation) to confirm the activity of the catalyst batch and the integrity of your hydrogen source.

  • Catalyst Poisoning: Trace impurities in your substrate, solvent, or hydrogen gas can poison the catalyst's active sites.

    • Cause: Sulfur compounds (e.g., thiols), nitrogen-containing functional groups, heavy metals, and carbon monoxide are well-known poisons for noble metal catalysts.[3] These molecules can irreversibly bind to the catalyst surface, blocking sites for the desired reaction.[4]

    • Solution: Ensure the purity of your starting material using techniques like recrystallization or chromatography. Use high-purity, degassed solvents. If CO poisoning is suspected from the hydrogen source, use a cylinder with a CO-trap or one certified for hydrogenation.

  • Insufficient Hydrogen Pressure/Mass Transfer: The reaction is dependent on the efficient transfer of hydrogen from the gas phase to the catalyst surface.

    • Cause: Inadequate sealing of the reaction vessel can lead to a loss of hydrogen pressure. Poor agitation can result in inefficient mixing, preventing the substrate from reaching the catalyst surface where hydrogenation occurs.

    • Solution: Ensure your reaction vessel is properly sealed and leak-tested. Use vigorous stirring (e.g., >800 RPM) to maximize the gas-liquid-solid interface.

Question 2: The reaction starts but stalls before reaching completion. What could be causing this?

Answer: A stalled reaction often indicates catalyst deactivation during the process or product inhibition.

  • Progressive Catalyst Deactivation: The catalyst may be slowly losing activity over the course of the reaction.

    • Cause: Fouling, where carbonaceous material deposits on the catalyst surface, can occur with complex organic molecules.[4] Alternatively, the product itself or a reaction intermediate might be acting as a poison, progressively inhibiting the catalyst.[4]

    • Solution: Try adding the catalyst in portions throughout the reaction. If product inhibition is suspected, operating at a lower substrate concentration may be beneficial. In some cases, a different catalyst type (e.g., Platinum oxide, PtO₂) might be less susceptible to poisoning by the specific product.

  • Sub-optimal Catalyst Loading: The initial catalyst amount may be insufficient for complete conversion.

    • Cause: The number of active sites is simply not enough to convert all the substrate molecules within a reasonable timeframe.

    • Solution: Systematically increase the catalyst loading. A screening experiment (see protocol below) is the most effective way to determine if the catalyst amount is the limiting factor.[5] Be aware that simply increasing the loading indefinitely is not always better and can lead to side reactions.[6]

Question 3: I am observing significant side products and poor selectivity. How can I address this?

Answer: Poor selectivity often arises from overly harsh reaction conditions or a non-optimal catalyst choice, leading to undesired pathways like hydrogenolysis.

  • Excessive Catalyst Loading: Too much catalyst can sometimes promote unwanted side reactions.[5]

    • Cause: A high concentration of active sites can increase the rate of secondary reactions, such as the cleavage of C-O or C-N bonds (hydrogenolysis), especially at elevated temperatures.

    • Solution: Reduce the catalyst loading to the minimum effective amount determined through optimization studies. This often improves selectivity by favoring the lower activation energy pathway of the desired reduction.

  • Reaction Temperature and Pressure: Higher temperatures and pressures can overcome the activation energy for undesired side reactions.

    • Cause: While increasing temperature and pressure can accelerate the desired reduction, it can disproportionately accelerate side reactions.

    • Solution: Attempt the reaction at a lower temperature and/or pressure for a longer duration. This provides less energy for competing reaction pathways, often enhancing selectivity.

  • Stereoselectivity Issues: The stereochemical outcome of the reduction is critical for the final product's biological activity.

    • Cause: The direction of hydrogen addition is influenced by the steric hindrance around the carbonyl group. The choice of catalyst and solvent can significantly impact the diastereoselectivity.[7] For instance, catalytic hydrogenation often yields a different diastereomer compared to dissolving metal reductions.[7][8]

    • Solution: Screen different catalysts (e.g., Pd/C, PtO₂, Rh/C).[9] The solvent can also play a role; screen polar protic (e.g., ethanol), polar aprotic (e.g., ethyl acetate), and non-polar solvents (e.g., toluene) to find the optimal medium for directing the stereochemical outcome.

Systematic Optimization of Catalyst Loading: An Experimental Workflow

A systematic approach is crucial for identifying the optimal catalyst loading that balances reaction rate, yield, and cost-effectiveness.

Experimental Protocol: Small-Scale Screening

This protocol outlines a method for screening catalyst loading using parallel reaction vessels.

  • Preparation:

    • To a series of identical pressure-resistant reaction vials, add a magnetic stir bar.

    • Under an inert atmosphere (e.g., in a glovebox), weigh the desired amount of catalyst (e.g., 10% Pd/C) into each vial. For a 0.5 mmol scale reaction, you might screen 1 mol% (5.3 mg), 2.5 mol% (13.3 mg), 5 mol% (26.5 mg), and 10 mol% (53 mg).

  • Reaction Setup:

    • In each vial, add a solution of octahydroindolizin-1-one (e.g., 0.5 mmol) in a chosen solvent (e.g., 5 mL of methanol).

    • Seal the vials securely.

  • Execution:

    • Place the vials in a parallel reactor block with magnetic stirring.

    • Purge the system by pressurizing with nitrogen (3 cycles) followed by hydrogen (3 cycles).

    • Pressurize the system to the desired hydrogen pressure (e.g., 50 psi).

    • Stir the reactions vigorously at a set temperature (e.g., 25 °C).

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, GC, or LC-MS.

    • Once the reaction with the lowest catalyst loading appears complete (or after a set time, e.g., 24 hours), carefully vent the hydrogen pressure and purge with nitrogen.

    • Filter the reaction mixtures through a pad of celite to remove the heterogeneous catalyst, washing with the reaction solvent.

    • Analyze the crude product from each reaction to determine conversion and selectivity.

Data Presentation and Interpretation

Summarize the results in a clear table to identify the optimal conditions.

EntryCatalyst Loading (mol%)Time (h)Conversion (%)Selectivity (%)Notes
11.02445>98Incomplete reaction.
22.52495>98Nearly complete conversion.
35.012>99>98Complete conversion in a shorter time.
410.012>9992Side product observed, potentially from over-reduction.

Visualizing the Troubleshooting Process

A logical workflow can streamline the troubleshooting process when encountering issues in the reduction reaction.

TroubleshootingWorkflow Start Reaction Issue: Low Conversion / Stalled CheckCatalyst Step 1: Validate Catalyst & System Start->CheckCatalyst ControlRxn Run control reaction (e.g., cyclohexene) CheckCatalyst->ControlRxn Is catalyst active? ControlRxn->Start No, replace catalyst CheckPurity Step 2: Assess Reagent Purity ControlRxn->CheckPurity Yes PurifySM Purify starting material Use high-purity solvent CheckPurity->PurifySM Are reagents pure? PurifySM->Start No, purify first OptimizeLoading Step 3: Optimize Catalyst Loading PurifySM->OptimizeLoading Yes ScreenLoading Screen 1-10 mol% catalyst OptimizeLoading->ScreenLoading Is loading optimal? ScreenLoading->Start No, adjust loading OptimizeConditions Step 4: Adjust T & P ScreenLoading->OptimizeConditions Yes LowerTemp Lower Temperature / Pressure OptimizeConditions->LowerTemp Side products observed? Success Problem Resolved: High Conversion & Selectivity OptimizeConditions->Success No LowerTemp->Success Yes

Caption: Troubleshooting workflow for octahydroindolizin-1-one reduction.

References

  • Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. (2024). ACS Publications. [Link]

  • Catalyst Loading Optimization. (n.d.). ResearchGate. [Link]

  • Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. (2008). Beilstein Journal of Organic Chemistry. [Link]

  • Selective formation of γ-lactams via C-H amidation enabled by tailored iridium catalysts. (2018). Science. [Link]

  • H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. (2020). SciSpace. [Link]

  • Selective formation of γ-lactams via C-H amidation enabled by tailored iridium catalysts. (2018). scite.ai. [Link]

  • Site-Selective Enzymatic C–H Amidation for Synthesis of Diverse Lactams. (n.d.). Thieme Gruppe. [Link]

  • Mechanistic Investigations of the Catalytic Formation of Lactams from Amines and Water with Liberation of H2. (2015). Journal of the American Chemical Society. [Link]

  • H· Transfer-Initiated Synthesis of γ-Lactams: Interpretation of Cycloisomerization and Hydrogenation Ratios. (2019). ACS Catalysis. [Link]

  • Mechanisms of catalyst deactivation. (n.d.). SciSpace. [Link]

  • Knorr-Rabe partial reduction of pyrroles: application to the synthesis of indolizidine alkaloids. (2008). PubMed. [Link]

  • Asymmetric formation of γ-lactams via C–H amidation enabled by chiral hydrogen-bond-donor catalysts. (2019). Nature Catalysis. [Link]

  • Selective Hydrogenation of Indolizines: An Expeditious Approach To Derive Tetrahydroindolizines and Indolizidines from Morita–Baylis–Hillman Adducts. (2015). The Journal of Organic Chemistry. [Link]

  • Total Synthesis of Indolizidine Alkaloids via Nickel-Catalyzed (4 + 2) Cyclization. (2020). PubMed. [Link]

  • Indolizidine and Quinolizidine Alkaloids. (2007). ResearchGate. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Chemical Reactivity of Octahydroindolizin-1-one and Octahydroindolizin-8-one

For Researchers, Scientists, and Drug Development Professionals In the landscape of saturated nitrogen heterocycles, the indolizidine scaffold is a privileged motif found in a wide array of alkaloids with significant bio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of saturated nitrogen heterocycles, the indolizidine scaffold is a privileged motif found in a wide array of alkaloids with significant biological activities. The introduction of a carbonyl group into the octahydroindolizine core gives rise to various isomeric ketones, among which octahydroindolizin-1-one and octahydroindolizin-8-one are of particular interest as synthetic intermediates. Their distinct chemical reactivity, governed by the placement of the carbonyl group within the bicyclic framework, dictates their utility in the synthesis of complex natural products and novel therapeutic agents.

This guide provides an in-depth comparison of the chemical reactivity of octahydroindolizin-1-one and octahydroindolizin-8-one. By examining their structural and stereoelectronic differences, we will explore how these factors influence key chemical transformations, including reduction of the carbonyl, enolate formation and subsequent reactions, and nucleophilic additions. This analysis is supported by established principles of chemical reactivity and analogies to closely related bicyclic systems, offering a predictive framework for their synthetic applications.

Structural and Stereoelectronic Landscape

The fundamental difference between octahydroindolizin-1-one and octahydroindolizin-8-one lies in the position of the carbonyl group, which profoundly impacts the steric and electronic environment of the molecule.

  • Octahydroindolizin-1-one: The carbonyl group is located on the six-membered ring, adjacent to the bridgehead nitrogen and a methylene group. The α-protons at the C-2 position are readily accessible for deprotonation.

  • Octahydroindolizin-8-one: The carbonyl group is situated on the five-membered ring. This positioning places the carbonyl in a more sterically constrained environment.

These structural nuances are critical in determining the regioselectivity and stereoselectivity of their reactions.

Comparative Reactivity Analysis

Reduction of the Carbonyl Group

The reduction of cyclic ketones is a fundamental transformation, and its stereochemical outcome is often dictated by the steric accessibility of the carbonyl group. In the case of octahydroindolizinones, the approach of a hydride reagent is influenced by the concave and convex faces of the bicyclic system.

The stereochemistry of the reduction of cyclic ketones by complex metal hydrides is influenced by two main factors: "steric approach control," where the reagent attacks from the less hindered face, and "product development control," which favors the formation of the more stable alcohol product.[1] For unhindered ketones, the formation of the more stable equatorial alcohol is generally favored. However, in sterically hindered ketones, the direction of hydride attack becomes the dominant factor.

Octahydroindolizin-1-one: The carbonyl group at the C-1 position is relatively unhindered. Attack of a small hydride reagent like sodium borohydride is expected to occur from the less hindered convex face, leading to the axial alcohol as the major product. Conversely, bulkier reducing agents may show a preference for attack from the more open face, potentially altering the stereochemical outcome.

Octahydroindolizin-8-one: The C-8 carbonyl is located within the more sterically congested five-membered ring. The approach of hydride reagents is significantly more hindered. In the synthesis of (±)-tashiromine, a C-8 substituted indolizidine, the reduction of an ester at the C-8 position with lithium aluminum hydride (LiAlH4) proceeded to give a mixture of epimeric alcohols, indicating that both faces of the carbonyl are accessible, though likely with different degrees of ease. The diastereomeric ratio of the resulting alcohols was found to be dependent on the precursor's stereochemistry.

Reaction Reagent Octahydroindolizin-1-one (Predicted Outcome) Octahydroindolizin-8-one (Inferred from Analogs)
Reduction NaBH4, LiAlH4Predominantly axial alcohol via attack from the convex face.Mixture of epimeric alcohols, with the ratio influenced by the steric environment and reagent size.
Enolate Formation and Reactivity

The formation of enolates from ketones is a cornerstone of carbon-carbon bond formation in organic synthesis. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) and the stereoselectivity of subsequent alkylations are highly dependent on the ketone's structure.

Kinetic vs. Thermodynamic Enolates: In unsymmetrical ketones, deprotonation can lead to two different enolates. The kinetic enolate is formed faster by removing the more accessible, less sterically hindered α-proton, typically using a strong, bulky base at low temperatures. The thermodynamic enolate is the more stable, more substituted enolate, and its formation is favored under equilibrating conditions (weaker base, higher temperatures).

Octahydroindolizin-1-one: This isomer has two sets of α-protons, at C-2 and C-8a (bridgehead). The C-2 protons are significantly more acidic and sterically accessible than the bridgehead proton. Therefore, under kinetic control (e.g., using LDA at -78 °C), deprotonation will exclusively occur at the C-2 position to form the less substituted enolate. Formation of the thermodynamic enolate by deprotonation at the bridgehead C-8a is highly disfavored due to the strain of introducing a double bond at a bridgehead position (Bredt's rule).

Octahydroindolizin-8-one: This ketone also has two sets of α-protons, at C-7 and C-8a. Similar to the 1-one isomer, the C-7 protons are more readily removed. Deprotonation at the bridgehead C-8a is again expected to be difficult. Therefore, enolate formation will predominantly occur at the C-7 position.

Reactivity of the Enolates: Once formed, the enolates of both isomers can react with various electrophiles (e.g., alkyl halides, aldehydes). The stereochemical outcome of these reactions will be influenced by the facial bias of the bicyclic system, with the electrophile generally approaching from the less hindered convex face.

Condition Octahydroindolizin-1-one Octahydroindolizin-8-one
Kinetic Enolate Formation (LDA, -78°C) Deprotonation at C-2Deprotonation at C-7
Thermodynamic Enolate Formation Deprotonation at C-2 (deprotonation at C-8a is highly unfavorable)Deprotonation at C-7 (deprotonation at C-8a is highly unfavorable)
Reaction with Electrophiles Alkylation/aldol reaction at C-2, with stereocontrol from the bicyclic frame.Alkylation/aldol reaction at C-7, with stereocontrol from the bicyclic frame.
Nucleophilic Addition to the Carbonyl Group

The reactivity of the carbonyl group towards nucleophiles is also influenced by steric hindrance.

Octahydroindolizin-1-one: The C-1 carbonyl is relatively exposed, allowing for the approach of a variety of nucleophiles, such as organometallic reagents (Grignard, organolithiums) and ylides (Wittig reaction). The stereoselectivity of the addition will again be governed by the steric environment, favoring attack from the convex face.

Octahydroindolizin-8-one: The C-8 carbonyl is more sterically encumbered. Reactions with bulky nucleophiles may be slower or require more forcing conditions compared to the 1-one isomer. The stereochemical outcome of nucleophilic additions will be highly dependent on the specific nucleophile and reaction conditions, with the rigid bicyclic framework directing the approach of the incoming nucleophile.

Experimental Protocols

The following are generalized experimental protocols for key reactions. Researchers should adapt these based on the specific substrate and safety considerations.

General Protocol for Sodium Borohydride Reduction of Octahydroindolizinone

Caption: Workflow for the reduction of octahydroindolizinones.

  • Dissolution: Dissolve the octahydroindolizinone isomer (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution.

  • Reaction: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Kinetic Enolate Formation and Alkylation

G cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Workup and Purification a Prepare LDA solution b Cool to -78°C a->b c Add ketone solution dropwise b->c d Add alkylating agent c->d e Stir at -78°C d->e f Warm to room temperature e->f g Quench with sat. NH4Cl f->g h Extract with organic solvent g->h i Purify by chromatography h->i

Caption: Experimental workflow for kinetic enolate alkylation.

  • LDA Preparation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) at -78 °C.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the octahydroindolizinone isomer (1.0 eq) in anhydrous THF dropwise. Stir the mixture for 30-60 minutes at -78 °C.

  • Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the appropriate time, then slowly warm to room temperature.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

Conclusion

The chemical reactivity of octahydroindolizin-1-one and octahydroindolizin-8-one is intrinsically linked to the position of the carbonyl group within the bicyclic indolizidine framework. Octahydroindolizin-1-one, with its more accessible carbonyl group, is predicted to be more reactive towards nucleophilic attack and to undergo stereoselective reductions with greater facial selectivity. Octahydroindolizin-8-one, on the other hand, presents a more sterically hindered carbonyl, which can lead to challenges in achieving high stereoselectivity in reductions and may require more carefully optimized conditions for reactions with bulky nucleophiles.

For enolate chemistry, both isomers are expected to form the kinetic enolate at the less substituted α-carbon adjacent to the carbonyl group, with deprotonation at the bridgehead being energetically unfavorable. This regioselectivity provides a reliable handle for functionalization at the C-2 and C-7 positions, respectively.

A thorough understanding of these reactivity differences is paramount for the strategic design of synthetic routes towards complex indolizidine alkaloids and their analogs. The principles outlined in this guide, based on steric and stereoelectronic effects, provide a solid foundation for researchers to anticipate and control the chemical behavior of these valuable synthetic intermediates.

References

  • Wheeler, O. H., & Mateos, J. L. (1958). Stereochemistry of Reduction of Ketones by Complex Metal Hydrides. Canadian Journal of Chemistry, 36(10), 1431-1435.
  • Riley, D. L., Michael, J. P., & de Koning, C. B. (2016). New syntheses of (±)-tashiromine and (±)-epitashiromine via enaminone intermediates. Beilstein Journal of Organic Chemistry, 12, 2609–2613. [Link]

Sources

Comparative

A Comparative Analysis of Synthetic Routes for High-Purity Octahydroindolizin-1-one

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Octahydroindolizin-1-one Scaffold The octahydroindolizin-1-one core, a saturated bicyclic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Octahydroindolizin-1-one Scaffold

The octahydroindolizin-1-one core, a saturated bicyclic lactam, represents a privileged scaffold in medicinal chemistry and natural product synthesis. Its rigid conformational structure makes it an attractive framework for developing novel therapeutic agents, particularly those targeting the central nervous system (CNS). Derivatives of this core are found in a variety of alkaloids and have been explored for their potential as antiviral and acetylcholinesterase (AChE) inhibiting agents. The pursuit of high-purity, and often stereochemically defined, octahydroindolizin-1-one is driven by the need for structurally precise building blocks in drug discovery campaigns.

This guide provides an in-depth comparison of prominent synthetic strategies for accessing high-purity octahydroindolizin-1-one. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, strategic advantages, and practical limitations of each route. The discussion is grounded in experimental data from peer-reviewed literature, offering a clear, objective comparison to aid researchers in selecting the optimal pathway for their specific application, whether it be for small-scale discovery or large-scale manufacturing.

Route 1: Catalytic Hydrogenation of Indolizine-1(5H)-one Precursors

This approach is conceptually straightforward, involving the synthesis of a partially saturated or aromatic indolizine precursor followed by catalytic hydrogenation to saturate the heterocyclic system. The success of this route hinges on the chemoselective reduction of the pyridine ring without affecting the lactam carbonyl group.

Strategic Overview

The primary strategy involves the initial construction of an indolizine-1(5H)-one derivative, which serves as the direct precursor for hydrogenation. The key challenge lies in achieving complete saturation of the pyridine ring under conditions that preserve the ketone functionality. An irreversible reduction of the carbonyl to the corresponding alcohol would prevent the formation of the desired product.[1]

Workflow and Mechanism

The process can be visualized as a two-stage sequence: precursor synthesis followed by reduction.

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reduction A Pyridine Derivative + Acrylate Derivative B Intramolecular Cyclization A->B e.g., MBH Reaction C Indolizine-1(5H)-one B->C D Indolizine-1(5H)-one E Catalytic Hydrogenation (H₂, Catalyst) D->E F High-Purity Octahydroindolizin-1-one E->F A Linear Keto-Ester-Amine Precursor B Intramolecular Imine Formation A->B Weak Acid C Cyclic Iminium Ion Intermediate B->C D Reduction (e.g., NaBH₃CN, H₂/Pd-C) C->D E Piperidine Ring Formation D->E F Lactam Cyclization E->F Spontaneous or Heat G High-Purity Octahydroindolizin-1-one F->G A Amino Alcohol + Aldehyde B Iminium Ion Formation A->B C Addition of Vinyl Nucleophile B->C D Amino-1,5-diene Intermediate C->D E Cationic 2-Aza-Cope [3,3]-Rearrangement D->E Mild Heat F Enol Iminium Ion E->F G Intramolecular Mannich Cyclization F->G Irreversible H Acyl-Pyrrolidine Ring (Precursor to Target) G->H

Sources

Validation

Pharmacological Profiling: Octahydroindolizin-1-one vs. Pyrrolizidine Alkaloids

As drug development professionals, we frequently encounter bicyclic nitrogen-containing scaffolds. While structurally analogous at a glance, the pharmacological destinies of the indolizidine scaffold (e.g., octahydroindo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we frequently encounter bicyclic nitrogen-containing scaffolds. While structurally analogous at a glance, the pharmacological destinies of the indolizidine scaffold (e.g., octahydroindolizin-1-one) and pyrrolizidine alkaloids (PAs) are profoundly divergent. This guide provides an objective, data-driven comparison of these two classes, dissecting the mechanistic causality behind their biological activities and outlining self-validating experimental workflows for their evaluation.

Structural and Mechanistic Divergence

The fundamental difference between these two alkaloid classes lies in their ring saturation and subsequent metabolic fate.

Pyrrolizidine Alkaloids (PAs): PAs possess a 5,5-fused bicyclic ring system. The critical toxicological liability of naturally occurring PAs (such as retrorsine, monocrotaline, and intermedine) is the presence of a 1,2-unsaturated pyrrolizidine ring[1]. In vivo, hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2E1) oxidize this unsaturated ring into highly reactive electrophilic pyrrolic esters (dehydropyrrolizidines)[2]. These electrophiles rapidly cross-link DNA and cellular proteins, triggering massive hepatotoxicity, characterized clinically as Hepatic Sinusoidal Obstruction Syndrome (HSOS) or Veno-Occlusive Disease (VOD)[3].

Octahydroindolizin-1-one: Conversely, octahydroindolizin-1-one is a fully saturated 6,5-fused indolizidine system. Because it lacks the 1,2-unsaturation, it cannot undergo CYP450-mediated dehydration into reactive pyrroles. Instead, this stable, privileged scaffold is heavily utilized in medicinal chemistry to synthesize potent glycosidase inhibitors (e.g., swainsonine and castanospermine analogs)[4]. By inhibiting Golgi α -mannosidase II, these derivatives prevent the aberrant glycosylation of tumor cell surface proteins, thereby reducing metastatic potential without inducing gross hepatotoxicity[4].

G PA 1,2-Unsaturated Pyrrolizidine Alkaloid CYP Hepatic CYP450 (CYP3A4 / CYP2E1) PA->CYP Oxidation Pyrrole Reactive Pyrrolic Ester (Electrophile) CYP->Pyrrole Dehydration Tox DNA/Protein Alkylation (Hepatotoxicity / VOD) Pyrrole->Tox Covalent Binding Indol Octahydroindolizin-1-one (Saturated Scaffold) Stable Stable Metabolites (No Pyrrole Formation) Indol->Stable CYP450 Metabolism Therapy Target Modulation (Glycosidase Inhibition) Stable->Therapy Clearance / Efficacy

Metabolic divergence of PAs and Octahydroindolizin-1-one.

Quantitative Pharmacological Comparison

When evaluating these compounds in vitro, the kinetic efficiency of their metabolic activation directly dictates their IC 50​ values. For example, while retrorsine and monocrotaline share the same retronecine core, retrorsine is vastly more hepatotoxic because its Vmax​/Km​ value for CYP450 activation is 5.5-fold larger than that of monocrotaline[2].

Pharmacological ParameterOctahydroindolizin-1-one DerivativesPyrrolizidine Alkaloids (e.g., Retrorsine, Intermedine)
Core Structure Saturated 6,5-fused bicyclic ring1,2-unsaturated 5,5-fused bicyclic ring
Primary Target Glycosidase enzymes (e.g., α -mannosidase II)DNA and cellular proteins (Non-specific alkylation)
Metabolic Activation Stable; no reactive pyrrole formationCYP3A4/CYP2E1-mediated oxidation to pyrrolic esters
Hepatotoxicity Profile Low intrinsic toxicityHigh (Causes Veno-Occlusive Disease / HSOS)
Mitochondrial Disruption MinimalSevere (ROS spike, ΔΨm​ collapse, Cyt c release)
Typical Assay IC 50​ > 100 μ M (Scaffold-dependent viability)10 - 50 μ M (HepG2 / Primary Hepatocytes)

Self-Validating Experimental Methodologies

To accurately profile these compounds, your experimental design must establish causality rather than mere correlation. The following protocols are engineered as self-validating systems: if one metric shifts, an orthogonal metric must corroborate the mechanism.

Protocol A: Multiparametric Hepatotoxicity & Mitochondrial Dysfunction Assay

Purpose: To validate the specific mitochondria-mediated apoptotic pathway induced by PAs like Intermedine[5], contrasting it against the inert baseline of indolizidine scaffolds.

Causality Rationale: We utilize CCK-8 instead of MTT for viability because plant alkaloids can metabolically interfere with MTT formazan crystallization. To prove that cell death is specifically driven by mitochondrial collapse (a hallmark of PA toxicity), we multiplex ROS quantification (DCFDA) with mitochondrial membrane potential ( ΔΨm​ ) imaging (JC-1). If CCK-8 viability drops, ROS must spike, and JC-1 must shift from red (healthy J-aggregates) to green (depolarized monomers) to validate the mechanism[5].

Step-by-Step Workflow:

  • Cell Seeding: Seed primary human hepatocytes or HepG2 cells in a 96-well plate at 1×104 cells/well. Incubate for 24h at 37°C, 5% CO 2​ .

  • Compound Dosing: Treat cells with a concentration gradient (0, 10, 25, 50, 100 μ M) of the test compound (PA or octahydroindolizin-1-one) for 24h and 48h.

  • Viability Readout (CCK-8): Add 10 μ L of CCK-8 reagent to each well. Incubate for 2 hours. Measure absorbance at 450 nm using a microplate reader.

  • ROS Quantification: In a parallel plate, wash cells with PBS and incubate with 10 μ M DCFDA for 30 mins. Measure fluorescence (Ex/Em = 485/535 nm) to quantify oxidative stress.

  • Mitochondrial Integrity ( ΔΨm​ ): Stain cells with JC-1 dye (2 μ M) for 20 mins. Image via fluorescence microscopy. Calculate the Red/Green fluorescence ratio to quantify mitochondrial depolarization.

G Cells Primary Hepatocytes (HepG2 / Mouse) Dose Compound Dosing (PA vs Indolizidine) Cells->Dose Incub Incubation (24-48h) Dose->Incub Viability CCK-8 Assay (Cell Viability) Incub->Viability Mito ROS & JC-1 Staining (Mitochondrial Integrity) Incub->Mito LCMS LC-MS/MS (Pyrrole Adducts) Incub->LCMS

Multiparametric hepatotoxicity screening workflow for alkaloids.

Protocol B: Target-Specific Glycosidase Inhibition Assay

Purpose: To evaluate the therapeutic efficacy of octahydroindolizin-1-one derivatives without the confounding factor of gross cytotoxicity[4].

Causality Rationale: Because indolizidines do not form reactive pyrroles, their primary pharmacological utility is competitive enzyme inhibition. Using a synthetic chromogenic substrate (p-nitrophenyl- α -D-mannopyranoside) allows for direct, real-time kinetic monitoring of α -mannosidase II activity.

Step-by-Step Workflow:

  • Enzyme Preparation: Prepare a working solution of Golgi α -mannosidase II in 50 mM sodium phosphate buffer (pH 6.0).

  • Inhibitor Pre-incubation: Mix the enzyme with varying concentrations of the octahydroindolizin-1-one derivative (0.1 nM to 10 μ M) in a 96-well plate. Incubate for 15 minutes at 37°C to allow complex formation.

  • Substrate Addition: Initiate the reaction by adding 2 mM of p-nitrophenyl- α -D-mannopyranoside.

  • Kinetic Readout: Monitor the release of p-nitrophenol continuously at 405 nm for 30 minutes. Calculate the Ki​ values using Michaelis-Menten kinetics to determine the binding affinity.

Sources

Comparative

Benchmarking catalytic efficiency in Octahydroindolizin-1-one production

Benchmarking Catalytic Efficiency in Octahydroindolizin-1-one Production: A Comparative Guide The octahydroindolizin-1-one scaffold—a bicyclic indolizidine alkaloid framework—is a highly privileged structural motif in dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficiency in Octahydroindolizin-1-one Production: A Comparative Guide

The octahydroindolizin-1-one scaffold—a bicyclic indolizidine alkaloid framework—is a highly privileged structural motif in drug discovery. It serves as the core precursor for synthesizing potent glycosidase inhibitors, such as swainsonine, and various neurological therapeutics[1]. The primary synthetic challenge lies in efficiently constructing the bicyclic core while maintaining rigorous control over multiple stereocenters.

As an application scientist, selecting the optimal catalytic modality requires balancing thermodynamic efficiency, enantioselectivity, and operational scalability. This guide objectively benchmarks three dominant catalytic paradigms—transition-metal synergy, organocatalysis, and biocatalysis—providing mechanistic causality and self-validating experimental protocols to guide your synthetic strategy.

Mechanistic Paradigms in Indolizidinone Synthesis

Transition-Metal Catalysis: Synergistic Cu/Ir & Cu(I) Systems

Transition-metal catalysis excels in constructing complex fused indolizines from acyclic precursors. Recent breakthroughs demonstrate that synergistic Cu/Ir catalysis enables the enantio- and diastereodivergent synthesis of 2,3-fused indolizines[2].

  • Causality: The Iridium catalyst activates the allylic precursor via oxidative addition, while the Copper catalyst simultaneously deprotonates and activates the nucleophile. This dual-activation strategy significantly lowers the activation energy barrier for the subsequent protonation-stimulated Friedel-Crafts-type cyclization, allowing for predictable stereoisomer construction[2].

  • Alternatively, Cu(I)-catalyzed 5-exo-dig cyclization of pyridine-homologated ynones provides highly functionalized indolizinones. This method uniquely incorporates diorgano diselenides or disulfides directly into the core, offering a direct route to 1-(organochalcogenyl)indolizin-2-ols[3].

Organocatalysis: Chiral Phosphoric Acids (CPAs)

For the asymmetric synthesis of fluorinated indolizidinone derivatives, Brønsted acid catalysis utilizing chiral BINOL-derived phosphoric acids (CPAs) is the gold standard[4].

  • Causality: The bulky chiral environment of an (S)-TRIP-derived CPA directs the intramolecular aza-Michael reaction (IMAMR). Solvent selection is the critical thermodynamic driver here. While coordinating solvents like THF or toluene disrupt the delicate hydrogen-bonding network of the transition state (plummeting yields to ~13%), using dry CHCl₃ provides the optimal dielectric environment for the catalyst to coordinate with the amide nitrogen, yielding up to 86% with 95% ee at room temperature[4].

Biocatalysis: PKS-NRPS Hybrid Synthetases & Lipases

Enzymatic pathways offer unparalleled ambient-condition synthesis and absolute stereocontrol. In biological systems, the PKS-NRPS hybrid synthetase (swnK) naturally catalyzes the condensation of L-pipecolate and malonyl-CoA, utilizing NADPH to yield (8aS)-octahydroindolizin-1-one[1].

  • Causality: For scalable in vitro one-pot approaches, marine microorganism-derived Candida antarctica lipases (CAL A and CAL B) are utilized to catalyze the cycloaddition of ylides with alkynes in aqueous media. Applying ultrasound irradiation induces acoustic cavitation, which enhances mass transfer between the hydrophobic substrates and the enzyme's active site in the aqueous buffer, drastically reducing reaction times compared to thermal conditions[5].

Quantitative Benchmarking of Catalytic Modalities

The following table summarizes the performance metrics of the benchmarked catalytic systems to aid in route selection:

Catalytic ModalitySpecific CatalystTarget ScaffoldYield (%)EnantioselectivityOptimal Conditions
Organocatalysis (S)-TRIP-derived CPAFluorinated Indolizidinones86%95% eeCHCl₃, Room Temp[4]
Transition-Metal Synergistic Cu/Ir2,3-Fused IndolizinesHighExcellentCascade allylation[2]
Transition-Metal Cu(I) / DiselenideFunctionalized IndolizinonesHighN/A (Regioselective)5-exo-dig cyclization[3]
Biocatalysis C. antarctica Lipase ASubstituted Bis-indolizinesHighRegioselectiveAqueous buffer, Ultrasound[5]
Biosynthesis swnK (PKS-NRPS)(8aS)-Octahydroindolizin-1-oneBiologicalStrict (8aS)Malonyl-CoA, NADPH[1]

Workflow & Mechanistic Dynamics

To visualize the mechanistic logic dictating these reactions, the following network diagrams map the molecular workflows of the transition-metal and biocatalytic pathways.

CuIrCatalysis A Allylic Precursor + Pyridine Derivative B Ir-Catalyst Complex (Allylic Activation) A->B Oxidative Addition C Cu-Catalyst Complex (Nucleophile Activation) A->C Deprotonation D Chiral Allyl-Metal Intermediate B->D Synergistic C->D Coupling E Stereoselective Friedel-Crafts Cyclization D->E Protonation-Stimulated F Enantioenriched 2,3-Fused Indolizine E->F Ring Closure

Fig 1: Synergistic Cu/Ir catalytic cycle demonstrating dual-activation for fused indolizines.

Biocatalysis S1 L-Pipecolate Enz PKS-NRPS Hybrid Synthetase (swnK) S1->Enz S2 Malonyl-CoA S2->Enz Prod (8aS)-Octahydroindolizin-1-one Enz->Prod Cyclization Byprod CO2 + NADP+ + CoA Enz->Byprod Release Cof NADPH + H+ Cof->Enz Hydride Transfer

Fig 2: Biocatalytic condensation pathway mediated by the swnK PKS-NRPS hybrid synthetase.

Standardized Experimental Protocols (Self-Validating)

The following protocols are engineered with built-in validation checkpoints to ensure reproducibility and mechanistic fidelity.

Protocol A: Organocatalytic Intramolecular aza-Michael Reaction (IMAMR)

Objective: Enantioselective synthesis of fluorinated indolizidinone via (S)-TRIP-derived CPA[4].

  • Preparation: In an inert atmosphere (glovebox or Schlenk line), dissolve the α-fluoroacrylamide precursor (0.2 mmol) in strictly anhydrous CHCl₃ (2.0 mL). Causality: Moisture or competitive hydrogen-bonding solvents (like THF) will inherently disrupt the CPA-substrate transition state, destroying enantiocontrol.

  • Catalyst Addition: Add 10 mol % of the (S)-TRIP-derived phosphoric acid catalyst. Stir the mixture continuously at room temperature (25 °C).

  • Self-Validation Checkpoint 1 (Conversion): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The reaction is complete when the UV-active spot corresponding to the precursor is entirely consumed (typically 12-18 hours).

  • Isolation: Concentrate the crude mixture under reduced pressure and purify via flash column chromatography to isolate the chiral pyrrolidine intermediate.

  • Self-Validation Checkpoint 2 (Enantiomeric Excess): Dissolve a 1 mg sample of the purified product in HPLC-grade isopropanol. Analyze via High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (e.g., Chiralpak AD-H). Integration of the enantiomeric peaks must validate an ee of ≥90% to confirm the integrity of the catalytic cycle[4].

Protocol B: Biocatalytic One-Pot Cycloaddition

Objective: Green synthesis of indolizines using Candida antarctica Lipase A (CAL A)[5].

  • Preparation: In a sonication vessel, combine 4,4′-bipyridine, an α-bromo carbonyl reagent, and an activated alkyne (e.g., ethyl propiolate) in a neutral aqueous buffer solution.

  • Enzyme Loading: Introduce CAL A biocatalyst to the aqueous mixture. Causality: Utilizing an aqueous buffer avoids environmentally hazardous organic solvents while maintaining the native conformational stability of the lipase.

  • Activation: Subject the reaction vessel to ultrasound irradiation. Causality: Acoustic cavitation generates micro-bubbles that collapse, increasing the local kinetic energy and mass transfer between the insoluble organic substrates and the enzyme's active site.

  • Self-Validation Checkpoint 1 (Reaction Progression): Extract a 50 µL aliquot, dilute in MeCN, and analyze via HPLC/MS. The reaction is validated as successful when the mass spectrum confirms the disappearance of the in situ generated 4,4′-bipyridinium diquaternary salt and the emergence of the target indolizine mass peak[5].

  • Isolation: Extract the aqueous layer with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure indolizine product.

References

  • Source: nih.
  • Source: nih.
  • Source: semanticscholar.
  • Source: uniprot.
  • Copper(I)

Sources

Validation

Comparative Structural Analysis of Octahydroindolizin-1-one Derivatives: A Guide to Conformation, Synthesis, and Analytical Validation

As a Senior Application Scientist specializing in heterocyclic structural elucidation, I frequently encounter the octahydroindolizine scaffold in drug discovery and natural product synthesis. The bicyclic (6,5) indolizid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic structural elucidation, I frequently encounter the octahydroindolizine scaffold in drug discovery and natural product synthesis. The bicyclic (6,5) indolizidine core—specifically octahydroindolizin-1-one and its derivatives—serves as the structural foundation for numerous bioactive alkaloids, including the potent glycosidase inhibitor swainsonine and various antimycobacterial agents.

However, analyzing these derivatives presents a unique analytical challenge: the bridgehead nitrogen (N-4) is prone to rapid inversion, creating a dynamic equilibrium between trans and cis ring fusions. This guide provides an objective, data-driven comparison of octahydroindolizin-1-one derivatives, detailing the causality behind their structural behavior and the self-validating protocols required for their synthesis and characterization.

Mechanistic & Biosynthetic Context

The foundational molecule, (8aS)-octahydroindolizin-1-one, is a critical biosynthetic intermediate. In fungal pathways, the PKS-NRPS hybrid synthetase enzyme swnK condenses L-pipecolic acid and malonyl-CoA to form this bicyclic core[1]. This intermediate is subsequently oxidized by downstream enzymes to yield complex polyhydroxylated alkaloids like swainsonine[2]. Understanding this pathway is essential for bioengineering efforts aimed at producing indolizidine iminosugars at scale.

Biosynthesis Lys L-Lysine Pip L-Pipecolic Acid Lys->Pip swnA / swnR SwnK swnK Synthetase (PKS-NRPS) Pip->SwnK + Malonyl-CoA Octa Octahydroindolizin-1-one SwnK->Octa Cyclization Swain Swainsonine Octa->Swain Oxidation

Biosynthetic pathway of octahydroindolizin-1-one and its conversion to swainsonine.

Comparative Structural Analysis

When functionalizing the octahydroindolizin-1-one core, the electronic and steric profiles of the substituents dictate the molecule's 3D conformation. While the trans-fused bicyclic system is generally favored due to minimized steric clash, specific stereochemical configurations (e.g., bulky 3-hydroxymethyl groups) can force the coexistence of trans and cis conformers in solution[3].

The table below summarizes the structural and biological profiles of three distinct classes of indolizidine derivatives:

Derivative ClassStructural ScaffoldRing Fusion PreferenceKey Analytical MarkerPrimary Biological Target
(8aS)-Octahydroindolizin-1-one Unsubstituted Bicyclic (6,5)Rigid trans-fusedBridgehead proton (δ 3.5–4.0 ppm)Biosynthetic precursor[1]
Polyhydroxylated Indolizidines Iminocyclitoltrans > cis (Dynamic)NOESY cross-peaks (H-8a / H-1)Glycosidase enzymes (e.g., α -L-rhamnosidase)[3]
Di-Spiro Octahydroindolizines Spiro-fusedRigid trans-fusedX-ray: Chair (piperidine), Envelope (pyrrole)MtbAGPR (Tuberculosis)[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and structural elucidation of these derivatives must follow self-validating workflows. Relying solely on 1D NMR is a critical failure point due to the conformational flexibility of the pyrrolidine ring.

Protocol A: Chemoenzymatic Synthesis of Polyhydroxylated Indolizidines

This protocol leverages enzymatic precision to establish stereocenters before driving thermodynamic cyclization[3].

  • Aldol Addition: React dihydroxyacetone phosphate (DHAP) with an N-Cbz-piperidine carbaldehyde derivative. Catalyze the reaction using L-rhamnulose 1-phosphate aldolase.

    • Causality: The enzyme dictates the absolute stereochemistry of the newly formed hydroxyl groups, preventing the formation of racemic mixtures that are notoriously difficult to separate.

  • Reductive Amination & Cyclization: Subject the purified intermediate to hydrogenation using a Pd/C catalyst under an H2​ atmosphere.

    • Causality: Hydrogenation cleaves the N-Cbz protecting group. The liberated secondary amine spontaneously attacks the carbonyl carbon, driving the thermodynamically favored ring closure to form the indolizidine core.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The disappearance of the N-Cbz mass peak and the emergence of the [M+H]+ corresponding to the cyclized iminocyclitol confirms successful tandem deprotection-cyclization.

Protocol B: Structural Elucidation via NMR & X-Ray Crystallography

Because bridgehead nitrogen inversion can blur 1D signals, a multimodal approach is mandatory[5],[4].

  • Backbone Assignment (1D/2D NMR): Acquire 1H , 13C , COSY, and HMBC spectra in CDCl3​ or D2​O . Use HMBC to trace the correlation between the bridgehead methine (C-8a) and the adjacent saturated methylene group (C-1)[5].

  • Relative Stereochemistry (NOESY): Acquire a 2D NOESY spectrum.

    • Causality: Look for spatial cross-peaks between H-8a and the protons on the pyrrolidine ring. A strong correlation indicates a cis-fusion, whereas the absence of specific cross-peaks (coupled with large 3JHH​ coupling constants) confirms the trans-fusion where the nitrogen lone pair is antiperiplanar to the C-H bond.

  • Absolute Configuration (X-Ray Diffraction): Grow single crystals (e.g., via slow evaporation in isopropyl alcohol) and subject them to single-crystal X-ray diffraction.

    • Validation Checkpoint: Cross-reference the dihedral angles obtained from the X-ray structure with the 3JHH​ coupling constants from the 1H NMR using the Karplus equation. For example, in di-spiro derivatives, X-ray confirms the piperidine ring adopts a twisted chair conformation while the pyrrole ring sits in an envelope conformation[4]. Any discrepancies between NMR and X-ray indicate that crystal packing forces have altered the solution-state conformation.

Workflow Sample Indolizidine Derivative NMR1D 1D NMR (1H, 13C) Sample->NMR1D XRAY X-Ray Crystallography Sample->XRAY Single Crystal NMR2D 2D NMR (COSY, HMBC) NMR1D->NMR2D Backbone Assignment NOESY NOESY / ROESY NMR2D->NOESY Spatial Proximity Config Absolute Configuration & Ring Fusion NOESY->Config Relative Stereo XRAY->Config 3D Conformation

Structural elucidation workflow for determining indolizidine ring fusion and stereochemistry.

References

  • PKS-NRPS hybrid synthetase swnK - Metarhizium robertsii | UniProtKB. UniProt.
  • Chemoenzymatic synthesis, structural study and biological activity of novel indolizidine and quinolizidine iminocyclitols. Organic & Biomolecular Chemistry (RSC Publishing).
  • PKS-NRPS hybrid synthetase swnK - Arthroderma benhamiae | UniProtKB. UniProt.
  • NEW INDOLIZIDINE ALKALOIDS FROM PSYCHROPHILIC YEAST Glyciozyma antarctica PI12. UKM.
  • Synthesis, Spectroscopic and Docking Studies of Napthyl Substituted Di-Spiro Octahydroindolizine. SciSpace.

Sources

Comparative

The Tale of Two Efficacies: A Comparative Guide to Octahydroindolizin-1-one Analogs In Vitro and In Vivo

In the landscape of modern drug discovery, the journey from a promising molecule to a potential therapeutic is a rigorous one, paved with extensive preclinical evaluation. A critical juncture in this journey is the trans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the journey from a promising molecule to a potential therapeutic is a rigorous one, paved with extensive preclinical evaluation. A critical juncture in this journey is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide delves into the comparative efficacy of a series of Octahydroindolizin-1-one analogs, a class of heterocyclic compounds that have garnered interest for their potential as anticancer agents. We will explore how the promising cytotoxic effects observed in cell cultures translate to the more complex biological environment of an animal model, providing a nuanced understanding of their therapeutic potential.

The core of our investigation centers on a series of 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogs. These compounds have been synthesized and evaluated for their ability to inhibit the growth of various human cancer cell lines in vitro and have subsequently been tested for their efficacy in vivo using the hollow fiber assay. This comparative analysis is crucial for identifying lead candidates with the most promising translational potential.

The In Vitro Battlefield: Gauging Cytotoxicity in Cancer Cell Lines

The initial screening of any potential anticancer agent involves assessing its cytotoxicity against a panel of human cancer cell lines. This provides a first look at the compound's potency and selectivity. For the 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogs, in vitro cytotoxicity was determined, with the concentration required to cause 50% growth inhibition (GI50) being a key metric.

A selection of these analogs demonstrated significant cytotoxic activity against eight human cancer cell lines. The data for the most promising compounds are summarized below:

Compound IDIn Vitro Cytotoxicity (GI50, µM)
18 2.1 - 8.1
21 2.1 - 8.1
28 2.1 - 8.1
29 2.1 - 8.1
30 2.1 - 8.1
31 2.1 - 8.1

Data represents the range of GI50 values observed across a panel of eight human cancer cell lines.[1]

Among the synthesized series, compounds 21 and 28 not only showed potent cytotoxic activity but also exhibited favorable pharmacokinetic properties, making them prime candidates for further in vivo evaluation.[1] One of the lead compounds from a related study, 7-(4-Methoxyphenyl)-7-phenyl-2,3,8,8a-tetrahydroindolizin-5(1H)-one (referred to as compound 12 ), displayed particularly potent and selective cytotoxicity against colon cancer and leukemia cell lines, with GI50 values in the sub-micromolar range in some screens.[2]

The In Vivo Arena: The Hollow Fiber Assay as a Bridge to Clinical Relevance

While in vitro data is invaluable, it represents a simplified system. The in vivo environment introduces complexities such as drug metabolism, distribution, and excretion, which can significantly impact a compound's efficacy. The hollow fiber assay (HFA) serves as an efficient intermediate step between cell culture and traditional xenograft models.[3][4] In this assay, cancer cells are encapsulated in semi-permeable hollow fibers, which are then implanted into mice. This allows for the assessment of a compound's activity in a physiological environment while requiring smaller amounts of the test substance.[3][4]

Several of the most promising 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogs, including compounds 21 and 28 , were advanced to the modified hollow fiber assay to evaluate their in vivo efficacy.[1] The lead compound 12 from a parallel study also showed promising activity in the mouse hollow fiber assay.[2] A scoring system is used to quantify the anti-tumor effect, with a reduction in viable cell mass within the fibers indicating positive activity.[2]

The successful transition of these analogs from potent cytotoxic agents in vitro to active compounds in the HFA underscores their potential as developmental candidates. It highlights the importance of this intermediate in vivo screen in filtering out compounds that may be potent in a dish but fail to perform in a more complex biological system.

Experimental Methodologies: A Closer Look at the Protocols

To ensure scientific rigor and reproducibility, the experimental protocols for both in vitro and in vivo evaluations are detailed below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The Octahydroindolizin-1-one analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.

  • MTT Addition: MTT reagent is added to each well and the plates are incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition for each compound concentration, and the GI50 value is determined.

In Vivo Hollow Fiber Assay

This assay provides a preliminary assessment of a compound's in vivo anticancer activity.

Protocol:

  • Hollow Fiber Preparation: Polyvinylidene fluoride (PVDF) hollow fibers are prepared and sterilized.

  • Cell Encapsulation: A suspension of human cancer cells is injected into the hollow fibers, and the ends are heat-sealed.

  • Implantation: The cell-filled fibers are implanted into the peritoneal cavity and/or subcutaneously in immunocompromised mice.

  • Compound Administration: The mice are treated with the test compounds via a clinically relevant route (e.g., intraperitoneal or oral administration) for a defined period.

  • Fiber Retrieval and Cell Viability Assessment: At the end of the treatment period, the fibers are retrieved, and the viable cell mass within the fibers is determined using a quantitative assay (e.g., MTT or a fluorescent viability stain).

  • Data Analysis: The change in viable cell mass in the treated groups is compared to the vehicle control group to determine the extent of tumor cell growth inhibition.

Visualizing the Path Forward: Structure and Workflow

To better understand the compounds and processes discussed, the following diagrams are provided.

G cluster_0 General Structure of 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one Analogs Core Octahydroindolizin-1-one Core R1 Aryl Group 1 (R1) Core->R1 at C6 R2 Aryl Group 2 (R2) Core->R2 at C7

Caption: General chemical scaffold of the investigated Octahydroindolizin-1-one analogs.

G Start Synthesis of Analogs InVitro In Vitro Cytotoxicity Screening (e.g., MTT Assay) Start->InVitro Data1 Identify Potent Analogs (Low GI50) InVitro->Data1 InVivo In Vivo Hollow Fiber Assay Data1->InVivo Promising Analogs Data2 Assess In Vivo Efficacy (Tumor Cell Growth Inhibition) InVivo->Data2 Lead Lead Candidate for Further Preclinical Development Data2->Lead Active Analogs

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Validation of Mass Spectrometry Data for Octahydroindolizin-1-one

This guide provides an in-depth, objective comparison of mass spectrometry (MS) methodologies for the structural characterization and data validation of Octahydroindolizin-1-one. Designed for researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of mass spectrometry (MS) methodologies for the structural characterization and data validation of Octahydroindolizin-1-one. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Analytical Imperative for Octahydroindolizin-1-one

Octahydroindolizin-1-one is a saturated bicyclic alkaloid derivative. As with many small molecules in pharmaceutical and metabolomic research, unambiguous structural confirmation is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight.[1] However, the data generated, while rich, is susceptible to misinterpretation without rigorous validation.

This guide champions a cross-validation-centric approach. We will explore how leveraging orthogonal analytical strategies—specifically Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—can build a robust, multi-faceted data package that confirms the identity and structure of Octahydroindolizin-1-one with the highest degree of confidence.

The Foundation: Ionization Techniques and Their Implications

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization method is a critical decision that dictates the nature of the resulting mass spectrum.[2] For a molecule like Octahydroindolizin-1-one, two primary strategies, representing "hard" and "soft" ionization, are particularly informative.

  • Electron Ionization (EI): A "hard" ionization technique, EI employs high-energy electrons to bombard the analyte, causing extensive and reproducible fragmentation.[3][4] This is highly advantageous for structural elucidation as the resulting fragmentation pattern serves as a chemical fingerprint. A key limitation, however, is that the high energy can often lead to the complete absence of the molecular ion, which is crucial for determining the compound's molecular weight.[5] EI is the standard ionization method for GC-MS.[5]

  • Electrospray Ionization (ESI): A "soft" ionization technique, ESI is the workhorse of modern LC-MS.[4][5] It transfers the analyte from a liquid phase to the gas phase as an ion with minimal imparted energy.[6] This typically preserves the molecular ion, often as a protonated species ([M+H]⁺), providing clear molecular weight information.[7] While ESI spectra are "cleaner" with less fragmentation, this can be a disadvantage for detailed structural analysis. To overcome this, ESI is almost always paired with tandem mass spectrometry (MS/MS).[4]

The strategic use of both hard and soft ionization techniques forms the first layer of our cross-validation process. EI provides a rich, library-searchable fragmentation pattern, while ESI confirms the molecular weight and allows for controlled fragmentation via MS/MS.

Experimental Design: A Dual-Platform Approach to Validation

To achieve robust cross-validation, we will analyze an authenticated standard of Octahydroindolizin-1-one on two distinct, yet complementary, mass spectrometry platforms: GC-MS and LC-MS/MS.

Workflow for Cross-Platform MS Data Validation

CrossValidationWorkflow cluster_GCMS GC-MS Platform cluster_LCMS LC-MS/MS Platform GC_Sample Sample Prep for GC GC_Analysis GC-MS Analysis (EI) GC_Sample->GC_Analysis GC_Data Acquire EI Spectrum GC_Analysis->GC_Data GC_Library NIST Library Search GC_Data->GC_Library GC_Frag Analyze Fragmentation Pattern GC_Data->GC_Frag cross_validation Cross-Validation & Structural Confirmation GC_Library->cross_validation GC_Frag->cross_validation LC_Sample Sample Prep for LC LC_Analysis LC-MS/MS Analysis (ESI) LC_Sample->LC_Analysis LC_MS1 Acquire MS1 Spectrum (Confirm Precursor Ion) LC_Analysis->LC_MS1 LC_MS2 Acquire MS/MS Spectrum (CID Fragmentation) LC_MS1->LC_MS2 LC_MS1->cross_validation LC_Database METLIN/Public Database Search LC_MS2->LC_Database LC_Frag Analyze Fragmentation Pattern LC_MS2->LC_Frag LC_Database->cross_validation LC_Frag->cross_validation start Octahydroindolizin-1-one Standard start->GC_Sample start->LC_Sample Fragmentation cluster_loss1 Loss of CO (-28 Da) cluster_loss2 Further Ring Cleavage M_plus [C₈H₁₃NO]⁺˙ m/z = 139 (EI) [C₈H₁₄NO]⁺ m/z = 140 (ESI) frag1 [C₇H₁₃N]⁺˙ m/z = 111 (EI) [C₇H₁₄N]⁺ m/z = 112 (ESI) M_plus->frag1 -CO frag2 [C₆H₈N]⁺ m/z = 94 frag1->frag2 -C₂H₅ frag3 [C₅H₈N]⁺ m/z = 82 frag1->frag3 -C₂H₅N

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydroindolizin-1-one
Reactant of Route 2
Octahydroindolizin-1-one
© Copyright 2026 BenchChem. All Rights Reserved.